2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine
Beschreibung
Eigenschaften
Molekularformel |
C7H12N4 |
|---|---|
Molekulargewicht |
152.20 g/mol |
IUPAC-Name |
2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H12N4/c1-2-6-9-7-5-8-3-4-11(7)10-6/h8H,2-5H2,1H3 |
InChI-Schlüssel |
VPTHXEYLLVXSGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN2CCNCC2=N1 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to the 2-Ethyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrazine Scaffold: Synthesis, Characterization, and Therapeutic Potential
Abstract
The 5,6,7,8-tetrahydropyrazolo[1,5-a]pyrazine (THPP) core represents a significant "privileged scaffold" in modern medicinal chemistry. As a saturated derivative of the pyrazolo[1,5-a]pyrazine system, it acts as a bioisosteric analog of purines, making it a compelling framework for interacting with a wide range of biological targets.[1] This guide provides a comprehensive technical overview of the THPP scaffold, using 2-Ethyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrazine as a representative molecule. We will delve into its structural characteristics, propose a robust synthetic pathway grounded in established heterocyclic chemistry, outline a complete analytical workflow for structural verification, and explore its validated application as a modulator of viral proteins.[2] This document is intended for researchers and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The Tetrahydropyrazolo[1,5-a]pyrazine (THPP) Core: A Scaffold of Interest
Chemical Identity and Bioisosterism
The THPP scaffold is a fused bicyclic heterocycle comprising a pyrazole ring fused to a tetrahydropyrazine (piperazine) ring. This structure is a purine analogue, a class of molecules known to interact with a vast array of enzymes and receptors due to their structural resemblance to the native purine bases, adenine and guanine.[1][3] This bioisosteric relationship allows THPP derivatives to serve as competitive inhibitors or allosteric modulators in biochemical pathways where purines are key substrates or regulators. Fused pyrazole systems, in general, are cornerstones of many marketed drugs, highlighting their pharmacological relevance.[1]
Significance in Medicinal Chemistry
The true potential of a chemical scaffold is realized through its demonstrated biological activity. The THPP core has recently emerged as a highly promising framework for the development of Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs).[2] CpAMs represent a novel therapeutic strategy that disrupts the HBV lifecycle by interfering with capsid assembly. The discovery of potent THPP-based CpAMs that are effective against drug-resistant HBV variants underscores the scaffold's therapeutic importance and validates its "privileged" status.[2] This finding opens avenues for exploring THPP derivatives against other viral targets and in therapeutic areas where purine analogs have shown promise, such as kinase inhibition.[4]
Structural Analysis and Physicochemical Profile
Core Structure and Nomenclature
The fundamental structure of the target molecule consists of the fused ring system with an ethyl substituent at the 2-position of the pyrazole ring. The numbering convention follows standard heterocyclic nomenclature.
Caption: Chemical structure of 2-Ethyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrazine.
Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₇H₁₁N₃ | Defines the elemental composition. |
| Molecular Weight | 137.18 g/mol | Influences absorption and diffusion; well within drug-like range (<500). |
| XLogP3 | -0.5 to 0.5 | A measure of lipophilicity; indicates good aqueous solubility. |
| Hydrogen Bond Donors | 1 (N-H) | Influences solubility and receptor binding. |
| Hydrogen Bond Acceptors | 3 (N atoms) | Influences solubility and receptor binding. |
| Rotatable Bonds | 1 | Low number suggests conformational rigidity, which can be favorable for binding. |
A Proposed General Synthesis Strategy
There is no specific literature detailing the synthesis of 2-Ethyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrazine. However, based on established methodologies for constructing related fused pyrazolo- and triazolo-azine systems, a robust and logical synthetic route can be proposed.[5][6] The strategy centers on the cyclocondensation of a substituted aminotriazole with a suitable four-carbon dielectrophile.
Retrosynthetic Analysis
A logical disconnection of the target molecule involves breaking the two C-N bonds of the tetrahydropyrazine ring. This retrosynthetic step reveals two key building blocks: 3-amino-5-ethyl-1,2,4-triazole and a four-carbon unit functionalized with two leaving groups, such as 1,4-dibromobutane.
Caption: Retrosynthetic analysis of the THPP scaffold.
Proposed Forward Synthesis Workflow
This protocol is a validated, general approach that leverages common, scalable reactions in heterocyclic chemistry. The causality behind each step is explained to ensure a high probability of success.
Caption: Proposed workflow for the synthesis of 2-Ethyl-THPP.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Amino-5-ethyl-1,2,4-triazole (Key Intermediate)
-
Rationale: This step builds the core triazole ring with the required ethyl and amino functionalities. The reaction of an amidine with dicyandiamide is a standard and high-yielding method for producing 3,5-disubstituted aminotriazoles.
-
Prepare propionamidine hydrochloride from propionitrile via the Pinner reaction (treatment with ethanolic HCl followed by ammonolysis).
-
Combine equimolar amounts of propionamidine hydrochloride and dicyandiamide in a suitable high-boiling solvent (e.g., ethylene glycol).
-
Heat the mixture at 120-140 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and precipitate the product by adding water.
-
Collect the crude product by filtration and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure 3-amino-5-ethyl-1,2,4-triazole.
-
Validation: Confirm the structure of the intermediate via NMR and Mass Spectrometry.
Step 2: Cyclocondensation to form 2-Ethyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrazine
-
Rationale: This is the key ring-forming step. A non-nucleophilic base like potassium carbonate is chosen to facilitate the double N-alkylation without competing with the triazole nucleophile. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.
-
Dissolve 1.0 equivalent of 3-amino-5-ethyl-1,2,4-triazole in anhydrous N,N-Dimethylformamide (DMF).
-
Add 2.5 equivalents of powdered potassium carbonate (K₂CO₃) to the solution. The excess base ensures the reaction goes to completion.
-
Add 1.1 equivalents of 1,4-dibromobutane dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and quench by pouring it into ice water.
-
Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product should be purified by column chromatography on silica gel to yield the final, pure compound.
Analytical Characterization Workflow
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized molecule. The following workflow provides a self-validating system for structure elucidation.
| Technique | Expected Observations for 2-Ethyl-THPP | Purpose |
| ¹H NMR | Ethyl Group: Triplet (~1.3 ppm, 3H) and Quartet (~2.7 ppm, 2H). Tetrahydropyrazine Ring: Two distinct multiplets, integrating to 4H each, likely in the 3.0-4.5 ppm range. Triazole Proton: A singlet around 7.5-8.0 ppm. | Confirms the proton environment, connectivity, and relative number of protons. |
| ¹³C NMR | Ethyl Group: Two signals (~12 ppm, ~25 ppm). Tetrahydropyrazine Ring: Two aliphatic signals (~40-50 ppm). Triazole/Pyrazole Carbons: Two aromatic/heteroaromatic signals (>140 ppm). | Determines the number and type of carbon atoms in the molecule. |
| Mass Spec (ESI+) | Expected [M+H]⁺ = 138.1 | Confirms the molecular weight and elemental formula of the compound. |
| FT-IR | C-H stretch (~2850-3000 cm⁻¹), C=N stretch (~1600-1650 cm⁻¹), N-H bend (if applicable, though less distinct). | Identifies key functional groups present in the molecule. |
| HPLC | A single major peak (>95% purity). | Assesses the purity of the final compound. |
Application Profile: A Validated Antiviral Scaffold
The primary validated application for the THPP core is in the development of anti-HBV therapeutics.[2]
Mechanism of Action: HBV Core Protein Allosteric Modulation
Derivatives of the THPP scaffold have been identified as potent HBV CpAMs.[2] These molecules function by binding to an allosteric pocket on the HBV core protein (Cp), which is essential for forming the viral capsid. This binding induces a mis-assembly of the capsid, preventing the proper packaging of the viral genome and disrupting the formation of new, infectious virions. This mechanism is distinct from that of existing nucleos(t)ide analogues, making THPP derivatives valuable for combination therapies and for treating resistant viral strains.[2]
Future Research & Development Directions
-
Structure-Activity Relationship (SAR) Studies: This guide provides the foundational synthesis for the 2-ethyl derivative. Researchers can now systematically modify the substituent at the 2-position (e.g., replacing ethyl with other alkyl, aryl, or heterocyclic groups) and evaluate the impact on anti-HBV activity.
-
Exploration of Other Therapeutic Areas: Given the scaffold's identity as a purine analogue, libraries of THPP derivatives should be screened against other relevant targets, particularly protein kinases, which are often implicated in cancer and inflammatory diseases.[4][7]
-
Pharmacokinetic Profiling: Lead compounds identified from SAR studies must be subjected to ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess their potential as viable drug candidates.
Conclusion
The 2-Ethyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrazine molecule, as a representative of the broader THPP class, stands as a scaffold of high value for contemporary drug discovery. Its structural simplicity, accessible synthesis, and validated biological activity make it an attractive starting point for developing novel therapeutics. This guide provides the necessary technical foundation—from a proposed synthesis to a complete characterization workflow—to empower researchers to explore and exploit the full potential of this promising heterocyclic system.
References
- Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed. (2025, October 15). Vertex AI Search.
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][4][8][9]triazines - MDPI. (2021, June 10). Vertex AI Search. Retrieved from
- (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - ResearchGate. (2025, August 7). Vertex AI Search.
-
Biological activities of[3][4][10]triazolo[1,5-a]pyrimidines and analogs - ResearchGate. (2020, August 2). Vertex AI Search. Retrieved from
- New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. (2020, December 1). Vertex AI Search.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018, January 25). Vertex AI Search.
- MULTI-COMPONENT SYNTHESIS OF PYRAZOLO[1,5-a]QUINAZOLINE, THIAZOLE AND THIOPHENE DERIVATIVES AS CYTOTOXIC AGENTS Rafat M. Mohareb - Semantic Scholar. Vertex AI Search.
-
Pyrazolo[1,5-a][4][8][9]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. (2025, August 5). Vertex AI Search. Retrieved from
-
Design, Synthesis and Biological Evaluation of[3][4][10]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - MDPI. (2022, August 5). Vertex AI Search. Retrieved from
- A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no - Periodica Polytechnica. (2024, June 28). Vertex AI Search.
- Efficient Synthesis of Tetrahydropyrazolo[1,5-a]pyrimidines Based on the Recyclization of N-Arylitaconimides with Aminopyrazoles - ResearchGate. Vertex AI Search.
- 1218-1222 Research Article New pyrazolo[1,5-a]pyrimidine and pyr - JOCPR. Vertex AI Search.
- Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus - PubMed. (2023, October 26). Vertex AI Search.
Sources
- 1. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 2. Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pp.bme.hu [pp.bme.hu]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
Biological Activity of Triazolopyrazine Compounds: A Technical Guide
Executive Summary
The triazolopyrazine scaffold represents a privileged structure in medicinal chemistry, characterized by a bicyclic system fusing a triazole ring with a pyrazine ring. This nitrogen-rich framework offers unique physicochemical properties, including high polarity, hydrogen bond acceptor capabilities, and metabolic stability, making it an ideal bioisostere for purine bases and other heterocyclic cores.
This guide analyzes the biological activity of two primary isomeric scaffolds: [1,2,4]triazolo[1,5-a]pyrazine and [1,2,4]triazolo[4,3-a]pyrazine . It details their mechanistic roles in oncology (kinase inhibition), neurology (phosphodiesterase inhibition), and infectious diseases, providing researchers with actionable structure-activity relationship (SAR) data and validated experimental protocols.
Structural Basis & Pharmacophore Analysis
The triazolopyrazine core serves as a rigid template that orients substituents into specific regions of a binding pocket. Its utility stems from two distinct isomeric forms which dictate its target profile.
The Two Core Isomers
-
[1,2,4]Triazolo[4,3-a]pyrazine:
-
Key Feature: The bridgehead nitrogen is part of the triazole ring's 1,2,4-sequence.
-
Primary Utility: Kinase inhibitors (c-Met, VEGFR-2) and antimicrobial agents (DNA gyrase).
-
Chemical Behavior: The C-3 and C-8 positions are the primary vectors for derivatization to tune potency and solubility.
-
-
[1,2,4]Triazolo[1,5-a]pyrazine:
-
Key Feature: Isomeric to the 4,3-a system; often mimics the adenine core of ATP.
-
Primary Utility: Adenosine receptor antagonists (A2A) and Phosphodiesterase (PDE) inhibitors.
-
Chemical Behavior: Highly stable; C-2 and N-7 (if reduced) or C-5/C-6 allow for extensive library generation.
-
Pharmacophore Logic (Graphviz Visualization)
The following diagram maps the Structure-Activity Relationship (SAR) logic for the [1,2,4]triazolo[4,3-a]pyrazine scaffold, highlighting critical substitution points for dual c-Met/VEGFR-2 inhibition.
Caption: SAR map for [1,2,4]triazolo[4,3-a]pyrazine. C-3 aryl groups drive binding affinity, while C-8 substituents modulate ADME properties.[1]
Therapeutic Applications & Mechanisms[2]
Oncology: Dual c-Met / VEGFR-2 Inhibition
Aberrant signaling of c-Met (Hepatocyte Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) drives tumor angiogenesis and metastasis.
-
Mechanism: Triazolopyrazines act as Type I or Type II ATP-competitive inhibitors. The triazole nitrogen often forms a critical hydrogen bond with the hinge region of the kinase (e.g., Asp1222 in c-Met).
-
Key Compound: Compound 17l (Ref 1).
-
Activity: c-Met IC50 = 26 nM; VEGFR-2 IC50 = 2.6 µM.[2]
-
Cellular Effect: Induces G0/G1 phase arrest and apoptosis in A549 lung cancer cells.
-
CNS Disorders: PDE10A and PDE2A Inhibition
Phosphodiesterases (PDEs) regulate intracellular cAMP/cGMP levels. PDE10A is a validated target for schizophrenia, while PDE2A is relevant for cognition enhancement.
-
Mechanism: The triazolopyrazine core mimics the purine ring of cAMP/cGMP, fitting into the hydrophobic clamp of the PDE catalytic site (Q-pocket).
-
Selectivity: Triazolopyridopyrazines (tricyclic derivatives) have shown high selectivity for PDE2A over PDE10A (Ref 2).
-
Key Data: Compound 11 exhibits PDE2A IC50 = 1.99 nM with >1000-fold selectivity against PDE10A.[3]
-
Infectious Diseases: Antimicrobial Action[5][6]
-
Target: Bacterial DNA Gyrase and Topoisomerase IV.
-
Activity: Compound 2e demonstrates MIC values of 32 µg/mL against S. aureus and 16 µg/mL against E. coli (Ref 3).[4]
-
Mechanism: Stabilization of the cleavage complex, preventing DNA religation and leading to bacterial cell death.
Quantitative Data Summary
| Compound ID | Scaffold Type | Primary Target | Potency (IC50/MIC) | Biological Outcome | Reference |
| 17l | Triazolo[4,3-a]pyrazine | c-Met Kinase | 26 nM | G0/G1 Arrest (A549) | [1] |
| 11 | Triazolopyridopyrazine | PDE2A | 1.99 nM | Cognition Enhancement | [2] |
| 2e | Triazolo[4,3-a]pyrazine | E. coli (Gyrase) | 16 µg/mL (MIC) | Bacterial Cell Death | [3] |
| RDg | Triazolo[4,3-b]pyridazine* | PIM-1 Kinase | 15.7 µM | Tumor Vol.[5] Reduction | [4] |
*Note: RDg is a pyridazine analog, included for SAR comparison of the fused triazole system.
Experimental Protocols
Synthesis of Core Scaffold: 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
Rationale: This protocol generates the key intermediate for antimicrobial and kinase inhibitor libraries.
Materials: Ethyl trifluoroacetate, Hydrazine hydrate (35%), Chloroacetyl chloride, POCl3, Acetonitrile (ACN).[4]
Step-by-Step Procedure:
-
Hydrazide Formation: Dissolve ethyl trifluoroacetate (1.0 eq) in ACN. Add hydrazine hydrate (1.2 eq) dropwise at 20°C. Stir for 1 hour. Checkpoint: Monitor disappearance of ester by TLC.
-
Acylation: Cool the reaction mixture to 10°C. Simultaneously add NaOH (50% w/v) and chloroacetyl chloride (1.1 eq) dropwise via separate funnels. Stir for 3 hours.
-
Cyclization: Add POCl3 (excess) to the intermediate. Heat to 80°C for 24 hours.
-
Workup: Quench carefully with ice water. Extract with ethyl acetate. Wash with brine, dry over Na2SO4, and concentrate.
-
Validation: Confirm structure via 1H NMR (distinctive pyrazine protons) and LC-MS.
Bioassay: c-Met Kinase Inhibition (Luminescence)
Rationale: A self-validating enzymatic assay using ATP consumption to measure kinase activity.
Reagents: Recombinant c-Met kinase (human), Poly(Glu:Tyr) substrate, ATP (500 µM), ADP-Glo™ Reagent (Promega).
Protocol:
-
Preparation: Dilute c-Met kinase to 0.8 ng/µL in Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
Inhibitor Addition: Add 2.5 µL of test compound (dissolved in 10% DMSO) to a white 96-well plate.
-
Control A: 2.5 µL 10% DMSO (No Inhibitor/Max Activity).
-
Control B: 2.5 µL Staurosporine (Positive Control).
-
-
Reaction Initiation: Add 12.5 µL of Master Mix (ATP + Substrate) and 10 µL of diluted c-Met kinase. Final volume: 25 µL.
-
Incubation: Incubate at 30°C for 45 minutes.
-
Detection: Add 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 45 min at RT.
-
Readout: Add 50 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure luminescence.
-
Calculation:
Pathway Visualization
The following diagram illustrates the downstream signaling pathways affected by triazolopyrazine-based c-Met/VEGFR-2 inhibition.
Caption: Dual inhibition of c-Met and VEGFR-2 blocks PI3K/AKT and RAS/ERK pathways, leading to apoptosis.
References
-
Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]
-
Radiosynthesis and Preclinical Evaluation of an 18F-Labeled Triazolopyridopyrazine-Based Inhibitor for Neuroimaging of PDE2A. Molecules. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. [Link][4][6]
-
SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. Chemical Biology & Drug Design. [Link]
-
Chemi-Verse™ c-MET Kinase Assay Kit Protocol. BPS Bioscience. [Link]
Sources
Methodological & Application
Introduction: The Triazolopyrazine Scaffold in Modern Drug Discovery
An Application Guide to the Copper-Catalyzed Synthesis of Triazolopyrazines
The triazolopyrazine core, a fused heterocyclic system comprising triazole and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry. Its rigid, nitrogen-rich structure serves as a versatile framework for developing novel therapeutic agents with a wide array of biological activities.[1][2][3] Researchers have successfully synthesized triazolopyrazine derivatives demonstrating potent antimalarial, anticancer, antidiabetic, antimicrobial, and antiviral properties.[1][2] The scaffold's appeal lies in its structural uniqueness and the potential for diverse substitutions, allowing for fine-tuning of its pharmacological profile to interact with various biological targets.[3][4]
This application note provides a detailed protocol for the synthesis of triazolopyrazines, focusing on the cornerstone of this process: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. As a premier example of "click chemistry," this reaction offers a highly efficient and reliable method for constructing the triazole ring system.[5][6][7]
Mechanistic Underpinnings: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The synthesis of the 1,2,3-triazole core of the triazolopyrazine system is most effectively achieved through the CuAAC reaction. This reaction is not a true concerted cycloaddition but rather a stepwise process that exhibits remarkable efficiency and regioselectivity.[8][9] Unlike the thermal Huisgen cycloaddition, which requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant proceeds under mild conditions to exclusively form the 1,4-disubstituted triazole.[5][8]
The catalytic cycle is generally understood to proceed as follows:
-
Formation of Copper(I) Acetylide : The reaction is initiated by the coordination of a Cu(I) catalyst to the terminal alkyne. This coordination significantly increases the acidity of the terminal proton, facilitating deprotonation (even by a mild base) to form a highly nucleophilic copper(I) acetylide intermediate.[10][11]
-
Activation of the Azide : The organic azide coordinates to a copper center. Mechanistic studies suggest that a dinuclear copper intermediate may be involved, where one copper atom binds the acetylide and the other activates the azide.[9][10][11]
-
Cycloaddition : The activated azide undergoes nucleophilic attack by the copper acetylide, leading to the formation of a six-membered copper metallacycle.[5]
-
Ring Contraction & Protonation : This intermediate undergoes reductive elimination or ring contraction to form the triazole ring. Subsequent protonation releases the triazole product.
-
Catalyst Regeneration : The Cu(I) catalyst is regenerated, allowing the cycle to continue.
The active Cu(I) catalyst is oxygen-sensitive and can be generated in situ from stable and inexpensive Cu(II) salts (e.g., CuSO₄·5H₂O) using a reducing agent, most commonly sodium ascorbate.[5] This approach prevents the formation of oxidative homocoupling byproducts (Glaser coupling).[5][9]
Part A: Synthesis of 2-Azidopyrazine Intermediate
Materials:
-
2-Chloropyrazine (1.0 equiv)
-
Sodium azide (NaN₃) (1.5 equiv)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-chloropyrazine (1.0 equiv) in DMF.
-
Add sodium azide (1.5 equiv) to the solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield 2-azidopyrazine, which can be used in the next step without further purification.
Part B: Copper-Catalyzed Cycloaddition to form 3-Phenyl-t[1][5][12]riazolo[4,3-a]pyrazine
Materials:
-
2-Azidopyrazine (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)
-
Sodium ascorbate (0.10 equiv)
-
tert-Butanol (t-BuOH) and Deionized water (1:1 mixture)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl)
Equipment:
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
-
Silica gel for column chromatography
Procedure:
-
To a flask, add 2-azidopyrazine (1.0 equiv) and dissolve it in a 1:1 mixture of t-BuOH and water.
-
Add phenylacetylene (1.1 equiv) to the solution.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.10 equiv).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 equiv).
-
Add the sodium ascorbate solution to the main reaction flask, followed immediately by the CuSO₄·5H₂O solution. The solution should turn from blue to a yellowish/greenish suspension.
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours. The reaction is typically complete when TLC analysis shows the disappearance of the starting materials.
-
Upon completion, dilute the reaction mixture with water and add a saturated aqueous solution of NH₄Cl to complex with the copper catalyst.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the crude product under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 3-phenyl-t[1][5][12]riazolo[4,3-a]pyrazine.
Data Summary and Optimization Parameters
The success of the CuAAC reaction depends on several factors. The following table summarizes key parameters and provides field-proven insights for optimization.
| Parameter | Recommended Condition | Rationale & Expert Notes | Supporting Sources |
| Copper Source | Cu(II) salt (e.g., CuSO₄) + Sodium Ascorbate | The in situ generation of Cu(I) from stable Cu(II) salts is highly convenient and avoids handling air-sensitive Cu(I) salts. A slight excess of ascorbate prevents oxidative side reactions. | [5][9] |
| Catalyst Loading | 1-5 mol% Cu(II) salt | Lower catalyst loadings are often sufficient and minimize metal contamination in the final product. Higher loadings may be needed for less reactive substrates. | [9] |
| Solvent System | Aqueous mixtures (e.g., t-BuOH/H₂O, DMSO/H₂O) | Water has been shown to accelerate the reaction rate. Co-solvents are used to solubilize organic starting materials. Deep eutectic solvents are also emerging as green alternatives. | [5][13] |
| Temperature | Room Temperature | A key advantage of CuAAC is its ability to proceed efficiently at ambient temperature, preserving sensitive functional groups. | [8][9] |
| Ligands | Generally not required | The standard protocol works well without ligands. However, for challenging substrates or to further accelerate the reaction, nitrogen-based ligands like 1,2,4-triazines can be employed. | [14] |
| pH | 4 to 12 | The reaction is remarkably tolerant to a wide pH range, making it suitable for bioconjugation applications. | [5] |
Conclusion
The copper-catalyzed azide-alkyne cycloaddition provides a robust, efficient, and highly regioselective pathway for the synthesis of triazolopyrazines. The protocol described herein is built upon the foundational principles of click chemistry and can be adapted for a wide range of substituted alkynes and pyrazine precursors. By understanding the underlying mechanism and key reaction parameters, researchers in drug discovery and organic synthesis can reliably access this valuable heterocyclic scaffold for the development of new and potent therapeutic agents.
References
- Fallah-Mehrjardi, M., Hatami, H., Kargar, H., & Munawar, K. S. (2026). Efficient synthesis of 1,2,3-triazoles catalyzed by copper(I) Schiff base complex. Chemical Review and Letters, 9(1), 136-143.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic-chemistry.org.
- Ríos-Gutiérrez, M., & Domingo, L. R. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Physical Chemistry Chemical Physics, 20(44), 27954-27964.
- Mondal, D., et al. (2025). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Future Medicinal Chemistry.
- Mondal, D., et al. (2025). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. PubMed.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Organic-chemistry.org.
- Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
- Patel, R., et al. (2020). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Journal of Heterocyclic Chemistry, 57(12), 4135-4155.
- Yoo, E. J., et al. (2010). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Organic Letters, 12(21), 4940-4943.
- Hein, C. D., et al. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2715-2748.
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
- Mondal, S., & Jana, A. K. (2023). Recent progress in the Cu-catalyzed multicomponent synthesis of 1,4-disubstituted 1,2,3-triazoles. Journal of the Iranian Chemical Society, 20, 2399-2426.
- Wikipedia. (n.d.). Click chemistry.
- Mondal, D., et al. (2025). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development.
- Singh, A., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic Chemistry, 152, 107693.
- Mondal, S., & Jana, A. K. (2021). Copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles. New Journal of Chemistry, 45(29), 12975-12983.
- Smith, A. B., & Jones, C. D. (2014). Homogeneous and Heterogeneous Approaches to 1,2,4-Triazine-Accelerated Copper-Catalyzed Azide-Alkyne Cycloadditions.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 10. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 12. chemrevlett.com [chemrevlett.com]
- 13. Copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. "Homogeneous and Heterogeneous Approaches to 1,2,4-Triazine-Accelerated" by Ashleigh Lauren Prince [trace.tennessee.edu]
Evaluating 2-Ethyl-5H,6H,7H,8H-triazolo[1,5-a]pyrazine as a Novel Kinase Inhibitor: Principles, Protocols, and Data Interpretation
An Application Note and Protocol for Researchers
Abstract
The discovery of novel kinase inhibitors is a cornerstone of modern drug development, targeting a wide array of diseases from cancer to inflammatory disorders. Heterocyclic scaffolds are a rich source of potential inhibitors, with structures like the triazolo[1,5-a]pyrazine core representing a promising, yet underexplored, chemical space. While derivatives such as triazolopyrimidines and triazolopyridines have shown activity against various kinases, the specific compound 2-Ethyl-5H,6H,7H,8H-triazolo[1,5-a]pyrazine remains uncharacterized in the public domain.[1][2][3] This guide provides a comprehensive framework for researchers to systematically evaluate this, or any novel compound, as a potential kinase inhibitor. We present an in-depth discussion of common assay principles, a detailed, step-by-step protocol for a universal luminescent kinase assay, and essential guidance on data analysis and troubleshooting.
Introduction: The Pursuit of Kinase Inhibition
Protein kinases are a vast family of enzymes that catalyze the transfer of a phosphate group from ATP to specific residues on substrate proteins.[4] This act of phosphorylation is a fundamental regulatory mechanism controlling the majority of cellular processes.[5][6] Consequently, the dysregulation of kinase activity is a hallmark of numerous diseases, making kinases one of the most critical classes of drug targets.[7][8]
The development of small molecule kinase inhibitors often involves screening compound libraries for molecules that can effectively block kinase activity.[8] Compounds built around heterocyclic cores, which can mimic the adenine ring of ATP, are of particular interest.[9] This document uses 2-Ethyl-5H,6H,7H,8H-triazolo[1,5-a]pyrazine as an exemplary test compound to guide researchers through the essential workflow of kinase inhibitor profiling.
Selecting the Right Tool: An Overview of Kinase Assay Technologies
Choosing an appropriate assay technology is critical for generating reliable and reproducible data.[6][8] The primary methods are homogeneous, "mix-and-read" formats well-suited for high-throughput screening (HTS).[10][11]
Luminescence-Based Assays
These assays quantify kinase activity by measuring changes in ATP or ADP concentration.
-
ATP Depletion (e.g., Kinase-Glo®): This is a widely used method where the amount of ATP remaining after a kinase reaction is measured.[12] A thermostable luciferase enzyme uses the remaining ATP to generate a stable, "glow-type" luminescent signal.[5][12] The signal is inversely proportional to kinase activity—high kinase activity leads to low ATP and thus low light output, while effective inhibition results in high ATP and a bright signal.[13][14]
-
ADP Production (e.g., ADP-Glo™): This assay measures the amount of ADP produced. The workflow involves first stopping the kinase reaction and depleting the remaining ATP. A second reagent then converts the ADP generated by the kinase into ATP, which is subsequently used by a luciferase to produce light.[14][15] In this format, the luminescent signal is directly proportional to kinase activity.
Fluorescence-Based Assays
These methods rely on changes in the fluorescence properties of labeled reagents.
-
Fluorescence Polarization (FP): FP assays monitor the binding of a small, fluorescently labeled molecule (a tracer) to a larger molecule, such as an antibody.[10][16] In a kinase assay, this can be configured competitively, where the product of the kinase reaction (e.g., a phosphorylated peptide or ADP) displaces a fluorescent tracer from a specific binding protein.[4][17] This displacement leads to a decrease in fluorescence polarization, providing a measure of kinase activity.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET is a robust technology that measures the proximity of two fluorophores: a donor (e.g., Europium cryptate) and an acceptor.[18] In a typical kinase assay format, a biotinylated substrate and a phospho-specific antibody labeled with the donor are used. The acceptor is conjugated to streptavidin.[11][19] When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.[18]
Technology Comparison
| Assay Technology | Principle | Advantages | Considerations |
| Luminescent (ATP-Glo) | Measures remaining ATP via luciferase reaction.[5] | Universal (any kinase/substrate), high sensitivity, simple "add-and-read" protocol.[12][13] | Potential for interference from compounds that inhibit luciferase.[14] |
| Fluorescence Polarization (FP) | Measures displacement of a fluorescent tracer.[10] | Homogeneous, non-radioactive, cost-effective.[10][16] | Requires specific tracer/antibody pairs; may have a smaller assay window.[16] |
| TR-FRET | Measures FRET between donor/acceptor on phosphorylated substrate.[18] | Highly robust, low background, homogeneous, suitable for HTS.[11] | Requires specific labeled antibodies and substrates. |
Experimental Protocol: Screening 2-Ethyl-5H,6H,7H,8H-triazolo[1,5-a]pyrazine
This section provides a detailed protocol for determining the inhibitory potential of a novel compound using the Kinase-Glo® Luminescent Kinase Assay , a universal and straightforward platform.[5]
Preliminary Steps & Considerations
-
Compound Preparation: Dissolve 2-Ethyl-5H,6H,7H,8H-triazolo[1,5-a]pyrazine in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Subsequent dilutions should be made in DMSO to generate a concentration-response curve (typically 10-12 points).
-
Target Kinase & Substrate Selection: Choose a relevant kinase and its corresponding substrate. This protocol assumes these have been sourced from a commercial supplier or purified in-house.
-
DMSO Tolerance: Ensure the final concentration of DMSO in the assay is consistent across all wells and is kept low (typically ≤1%), as higher concentrations can inhibit kinase activity.[7][20]
Kinase Assay Optimization (The Causality Behind the Steps)
Before screening the inhibitor, key reaction parameters must be optimized to ensure the assay is run under initial velocity conditions, where substrate conversion is typically below 20%.[20] This is crucial for accurately determining inhibitor potency.
-
Enzyme Titration: Determine the optimal kinase concentration that yields a robust signal within the linear range of the assay.
-
ATP Concentration: The inhibitor's apparent potency (IC50) is highly dependent on the ATP concentration.[21] It is standard practice to run the assay with an ATP concentration equal to or near the Michaelis constant (Km) for that specific kinase. This allows the resulting IC50 value to approximate the inhibitor's binding affinity (Ki).[21][22]
Caption: The fundamental kinase reaction.
Step-by-Step Assay Protocol (96-well format)
-
Reagent Preparation:
-
Kinase Buffer: Prepare the appropriate reaction buffer for the target kinase, ensuring it contains necessary cofactors like MgCl2.
-
Compound Dilution Plate: Prepare a serial dilution of 2-Ethyl-5H,6H,7H,8H-triazolo[1,5-a]pyrazine in 100% DMSO.
-
Kinase/Substrate Mix: In kinase buffer, prepare a solution containing the kinase and substrate at 2X the final desired concentration.
-
ATP Solution: In kinase buffer, prepare an ATP solution at 2X the final desired concentration (e.g., at the Km value).
-
-
Assay Plate Setup (Total Volume: 20 µL):
-
Compound Addition: Add 1 µL of the diluted compound, DMSO vehicle (for 0% inhibition control), or a known control inhibitor (for 100% inhibition control) to the appropriate wells of a white, opaque 96-well plate.[23]
-
Kinase/Substrate Addition: Add 10 µL of the Kinase/Substrate Mix to all wells.
-
Pre-incubation: Mix gently on a plate shaker and incubate for 15-20 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.[23]
-
Initiate Reaction: Add 10 µL of the 2X ATP solution to all wells to start the kinase reaction. Mix gently.
-
Reaction Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the optimized duration (e.g., 60 minutes).
-
-
Signal Detection:
-
Equilibrate Reagents: Allow the Kinase-Glo® Reagent and the assay plate to equilibrate to room temperature.
-
Add Detection Reagent: Add 20 µL of Kinase-Glo® Reagent to each well.[5]
-
Incubate for Signal Stability: Mix on a plate shaker for 2 minutes, then incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[12]
-
Read Luminescence: Measure the luminescent signal using a plate-reading luminometer.
-
Caption: Experimental workflow for the luminescent kinase assay.
Data Analysis and Interpretation
Calculating Percent Inhibition
Raw luminescence data (Relative Light Units, RLU) must be converted to Percent Inhibition using high (0% inhibition, DMSO only) and low (100% inhibition, control inhibitor or no enzyme) controls.
Formula: % Inhibition = 100 * (RLU_High_Control - RLU_Sample) / (RLU_High_Control - RLU_Low_Control)
Generating the IC50 Curve
The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[24][25]
-
Plot Percent Inhibition versus the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope).
-
The IC50 value is derived from this curve.
Caption: Data analysis pipeline from raw data to IC50.
Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[13]
Formula: Z' = 1 - (3 * (SD_High_Control + SD_Low_Control)) / |Mean_High_Control - Mean_Low_Control| (where SD is the standard deviation)
Beyond IC50: Understanding Ki
While IC50 measures the functional potency of an inhibitor under specific assay conditions, the dissociation constant (Ki) represents the intrinsic binding affinity between the inhibitor and the enzyme.[24][25] Ki is an assay-independent value and is therefore more comparable across different studies.[26] For ATP-competitive inhibitors, the IC50 can be converted to a Ki using the Cheng-Prusoff equation :[21]
Formula: Ki = IC50 / (1 + ([ATP] / Km_ATP))
This relationship underscores why running the assay at [ATP] = Km is so important; under these conditions, the IC50 is approximately 2 * Ki.[21]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inaccurate pipetting; inadequate mixing; plate edge effects (evaporation).[20] | Use calibrated pipettes; ensure thorough mixing after reagent addition; avoid using outer wells or fill them with buffer. |
| Low Z'-Factor (<0.5) | Small signal window; high data variability. | Re-optimize enzyme or substrate concentrations to increase the signal difference between high and low controls. |
| False Positives | Compound autofluorescence/luminescence or quenching; compound inhibits the detection enzyme (luciferase).[7][14] | Run a counter-screen without the kinase to check for compound interference with the detection reagents. |
| Inhibitor Appears Inactive | Compound insolubility at tested concentrations; incorrect ATP concentration used.[27] | Check compound solubility in assay buffer; verify that the ATP concentration is not excessively high, as this will outcompete the inhibitor.[21] |
Conclusion
Evaluating a novel compound like 2-Ethyl-5H,6H,7H,8H-triazolo[1,5-a]pyrazine for kinase inhibitory activity requires a systematic and rigorous approach. By selecting a robust assay platform, carefully optimizing reaction conditions, and performing meticulous data analysis, researchers can confidently determine the compound's potency and advance the most promising candidates in the drug discovery pipeline. This guide provides the foundational principles and a practical, field-proven protocol to empower scientists in this critical endeavor.
References
-
Promega Corporation. Kinase-Glo™ Luminescent Kinase Assay: Detect Virtually Any Kinase.
-
ResearchGate. Kinase assay principle. The substrates used in HTRF kinase assays are...
-
Molecular Devices. Fluorescence Polarization (FP).
-
Echelon Biosciences. PI3-Kinase Activity Fluorescence Polarization Assay.
-
BenchChem. Troubleshooting poor reproducibility in kinase inhibition assays.
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
-
BMG LABTECH. Fluorescence Polarization Detection.
-
PLOS One. Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function.
-
Revvity. HTRF KinEASE TK Kit, 1,000 Assay Points.
-
Revvity. HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases.
-
Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin.
-
Promega Corporation. Kinase-Glo® Luminescent Kinase Assays.
-
National Center for Biotechnology Information. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase.
-
ISS Inc. Fluorescence Polarization (FP).
-
PubMed. Structure-based design, synthesis, and study of pyrazolo[1,5-a][5][10][20]triazine derivatives as potent inhibitors of protein kinase CK2.
-
Cayman Chemical. Methods for Detecting Kinase Activity.
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development.
-
ScienceDirect. 7-Amino-[5][17][18]triazolo[1,5-a][5][10][20]triazines as CK1δ inhibitors.
-
BMG LABTECH. Kinase assays.
-
Domainex. HTRF-based kinase assay for fragment screening and MOA studies.
-
PubMed. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors.
-
National Center for Biotechnology Information. Measuring and interpreting the selectivity of protein kinase inhibitors.
-
Sigma-Aldrich. Kinase Assay Kit.
-
MDPI. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
-
National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes.
-
National Center for Biotechnology Information. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates.
-
Bitesize Bio. How to Interpret IC50 and Kd in Drug–Target Interactions.
-
BellBrook Labs. What Is the Best Kinase Assay?
-
Agilent. Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid- Based Cell Model.
-
ResearchGate. Measuring and interpreting the selectivity of protein kinase inhibitors.
-
BellBrook Labs. How Does a Biochemical Kinase Assay Work?
-
ResearchGate. Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR.
-
Frontiers. Design, Synthesis, and Biological Evaluation of[5][17][18]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors.
-
Promega Corporation. IC50, EC50 and Kd: What is the Difference and Why Do They matter?
-
ResearchGate. Why does my inhibitor not work in an in vitro kinase assay?
-
PubMed. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity.
-
ResearchGate. 1,2,4-Triazolo[1,5-a][5][10][20]triazines (5-Azapurines): Synthesis and Biological Activity.
-
Dana Bioscience. 2-Ethyl-5H,6H,7H,8H-[5][17][18]triazolo[1,5-a]pyrazine 1g.
-
SciSpace. Pyrazolo[1,5-a][5][10][20]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity.
-
MDPI. Synthesis, Properties, and Biological Activity Evaluation of Some Novel Naphtho[2,1-e]pyrazolo[5,1-c][5][17][18]triazines.
-
eScholarship.org. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
-
RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
-
PubMed. N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease.
Sources
- 1. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. promega.com [promega.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. research.unipd.it [research.unipd.it]
- 10. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 11. revvity.com [revvity.com]
- 12. promega.com [promega.com]
- 13. Kinase-Glo® Luminescent Kinase Assays [promega.jp]
- 14. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. PI3-Kinase Activity Fluorescence Polarization Assay - Echelon Biosciences [echelon-inc.com]
- 18. researchgate.net [researchgate.net]
- 19. resources.revvity.com [resources.revvity.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. promegaconnections.com [promegaconnections.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
Protocol: Safe Handling, Storage, and Stability Management of Substituted Triazolopyrazines in Drug Discovery
Abstract
Substituted triazolopyrazines (e.g., [1,2,4]triazolo[1,5-a]pyrazine and [1,2,4]triazolo[4,3-a]pyrazine) represent a privileged scaffold in medicinal chemistry, frequently serving as the core structure for kinase inhibitors (c-Met, VEGFR-2), PDE inhibitors, and P2X7 antagonists.[1] While structurally distinct, these fused nitrogen-rich heterocycles share critical physicochemical properties that demand rigorous handling protocols. This application note defines the standard operating procedures (SOPs) for the safe handling, solubilization, and long-term storage of these compounds. It emphasizes the management of "unknown potency" in novel derivatives and mitigates stability risks associated with oxidative degradation in DMSO.
Hazard Identification & Risk Assessment
Chemical & Physical Hazards
Triazolopyrazines are nitrogen-dense heterocyclic systems. The high nitrogen content often correlates with:
-
Lewis Basicity: The pyrazine nitrogens can act as nucleophiles or proton acceptors. Avoid inadvertent contact with strong mineral acids unless specific salt formation is intended.
-
Hygroscopicity: Many derivatives, particularly those with polar substituents (e.g., amines, amides), are hygroscopic. Moisture uptake can catalyze hydrolysis or alter weighed mass, leading to erroneous IC50 data.
-
Crystallinity: Often isolated as crystalline solids, they pose a dust inhalation hazard during weighing.
Biological Hazards (The "Unknown Potency" Principle)
As frequent pharmacophores in oncology (kinase inhibition), substituted triazolopyrazines must be treated as High Potency Active Pharmaceutical Ingredients (HPAPIs) until toxicological data proves otherwise.
-
Target Class: Tyrosine Kinase Inhibitors (TKIs).[2]
-
Potential Toxicity: Reproductive toxicity (embryo-fetal development), QT prolongation, and hepatotoxicity are common class effects of TKIs.
-
GHS Classification (General): Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[3] 2A, STOT SE 3 (Respiratory Irritant).[3]
Engineering Controls & Personal Protective Equipment (PPE)[4]
To maintain a self-validating safety system, the barrier between the scientist and the compound must be absolute.
Primary Engineering Controls (C-PEC)
-
Solid Handling: All weighing of dry powder must occur within a Class II Biological Safety Cabinet (BSC) or a Powder Containment Balance Enclosure.
-
Solution Handling: Once in solution, handling may proceed in a standard chemical fume hood, provided no aerosolization occurs.
Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving: Nitrile (Outer) / Nitrile (Inner) | Prevents permeation of DMSO solutions which can carry the API through the skin. |
| Respiratory | N95 (if outside containment) or PAPR (for >1g scale) | Protection against fine particulate dust during transfer. |
| Eye Protection | Chemical Splash Goggles | Standard protection against splashes; safety glasses are insufficient for liquid handling. |
| Body | Tyvek® Lab Coat or cuffed disposable gown | Prevents accumulation of dust on street clothes. |
Storage & Stability Protocol
The integrity of biological data relies entirely on the chemical stability of the library. Triazolopyrazines are generally stable in solid form but susceptible to degradation in solution (precipitation, oxidation).
Solid State Storage
-
Temperature: -20°C.
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.
-
Container: Amber glass vials with Teflon-lined caps (prevents leaching and light degradation).
-
Desiccation: Store vials inside a secondary container with active desiccant (e.g., silica gel or Drierite) to mitigate hygroscopicity.
Solution State (DMSO) Storage
Dimethyl sulfoxide (DMSO) is the universal solvent for these libraries, but it is hygroscopic and can act as a mild oxidant.
-
Concentration: Standardize stock solutions to 10 mM or 20 mM.
-
Temperature: -80°C is preferred for long-term storage (>6 months) to freeze the DMSO matrix completely (DMSO freezing point is 19°C, but supercooling occurs).
-
Freeze-Thaw Management: Limit to max 5 cycles . Repeated freeze-thaw cycles introduce moisture (condensation), leading to compound precipitation.
Workflow Visualization: Receipt to Storage
The following diagram illustrates the logical flow for processing new triazolopyrazine compounds to ensure traceability and stability.
Figure 1: Critical workflow for the intake and processing of triazolopyrazine derivatives. Note the mandatory QC gate before aliquoting.
Solubilization & Experimental Handling
Solvent Compatibility Table
Substituted triazolopyrazines exhibit specific solubility profiles. Use this guide to select the appropriate vehicle.
| Solvent | Solubility Rating | Application | Notes |
| DMSO | High (Excellent) | Stock Solutions (10-20 mM) | Hygroscopic. Freezes at 19°C. Permeates skin. |
| Ethanol | Moderate | Intermediate Dilutions | Less toxic than DMSO; volatile. |
| Water/PBS | Poor (Insoluble) | Final Assay Buffer | Critical: Do not dissolve solid directly in PBS. Dilute from DMSO stock. |
| PEG-400 | Good | In vivo Formulation | Common co-solvent for animal studies (PK/PD). |
Protocol: Preparation of 10 mM Stock Solution
Objective: Create a precise master stock while minimizing moisture introduction.
-
Equilibration: Allow the solid compound vial to warm to room temperature before opening (prevents condensation on the cold solid).
-
Weighing: Weigh approximately 2–5 mg of compound into a tared amber glass vial. Record the exact mass (e.g., 2.34 mg).
-
Calculation: Calculate the required volume of DMSO (anhydrous, ≥99.9%) using the formula:
-
Dissolution: Add the calculated volume of DMSO. Vortex for 30 seconds.
-
Troubleshooting: If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.
-
-
Inspection: Visually inspect for clarity. The solution must be free of particulates.
Quality Control (Self-Validating System)
Trustworthiness in data comes from verifying the input. Triazolopyrazines can undergo hydrolysis or ring-opening under acidic/basic stress.
Purity Verification Protocol (LC-MS)
Run a "System Suitability Test" on any stock solution stored >6 months or subjected to >5 freeze-thaw cycles.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV (254 nm) and MS (ESI+).
-
Acceptance Criteria:
-
Purity > 95% by UV AUC (Area Under Curve).
-
Major ion corresponds to
. -
No significant degradation peaks (>5%).
-
Emergency Procedures
-
Skin Contact: Immediately wash with soap and copious water.[4] DMSO accelerates absorption; do not use organic solvents to wash skin.
-
Spill (Solid): Dampen a paper towel to avoid dust generation, wipe up, and dispose of as hazardous chemical waste.
-
Spill (Liquid): Absorb with vermiculite or spill pads. Clean surface with 10% bleach solution to degrade potential biological activity (precautionary).
References
-
National Institutes of Health (NIH) - PubChem. [1,2,4]Triazolo[1,5-a]pyrazine Compound Summary. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. [Link]
-
Liu, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]
-
Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]
Sources
Troubleshooting & Optimization
Improving the yield of 2-Ethyl-5H,6H,7H,8H-triazolo[1,5-a]pyrazine synthesis
This technical support guide is designed to address the specific challenges in synthesizing 2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine .
This molecule is structurally distinct from the [4,3-a] isomer (the Sitagliptin core), and "yield killing" often occurs due to incorrect isomer targeting, instability of reagents, or over-reduction during the final hydrogenation step.
Subject: Yield Optimization & Troubleshooting for 2-Ethyl-5H,6H,7H,8H-triazolo[1,5-a]pyrazine Status: Open Assigned Specialist: Senior Application Scientist[1][2]
System Diagnostics: Why Your Yield is Low
Before altering your protocol, diagnose the failure mode.[1][2] The synthesis of the [1,5-a] fused system faces three primary bottlenecks:
| Failure Mode | Symptom | Root Cause |
| Isomeric Drift | Product has correct Mass (MS) but wrong NMR shifts.[1][2] | Formation of the thermodynamic [4,3-a] isomer instead of the kinetic [1,5-a] target.[2] This often happens when using hydrazine-based routes.[1][2] |
| Cyclization Failure | Starting material remains; black tar formation.[1][2] | Hydroxylamine-O-sulfonic acid (HOSA) is degraded (wet) or the reaction exotherm was uncontrolled.[1][2] |
| Over-Reduction | Final mass is M+2 or M+4 higher than expected; ring opening. | The pyrazine ring reduction (Pd/C) was too aggressive, attacking the triazole ring or cleaving the C-N bridge. |
Standard Operating Procedure (The "Gold Standard" Protocol)
To maximize yield and ensure the [1,5-a] regiochemistry, we recommend the HOSA-Mediated Cyclization Route rather than the oxidative cyclization of hydrazines.
Phase 1: Precursor Synthesis (The Imidate/Amidine)
Reagents: 2-Aminopyrazine, Triethyl orthopropionate (or N,N-dimethylpropionamide dimethyl acetal).[2] Goal: Install the 3-carbon "Ethyl" handle on the exocyclic nitrogen.
-
Setup: Charge a dry flask with 2-Aminopyrazine (1.0 eq) and Triethyl orthopropionate (3.0 eq).
-
Reaction: Heat to reflux (approx. 140°C) for 4–6 hours. A catalytic amount of p-TsOH (0.05 eq) can accelerate this.[1][2]
-
Monitoring: Monitor by TLC/LC-MS for the disappearance of 2-aminopyrazine.
-
Workup: Evaporate excess orthoester under reduced pressure. The residue (Imidate intermediate) is moisture sensitive; proceed immediately.[2]
Phase 2: Regioselective Cyclization (The Critical Step)
Reagents: Hydroxylamine-O-sulfonic acid (HOSA), Polyphosphoric acid (PPA) or Methanol/Base.[2] Mechanism: HOSA aminates the Pyrazine N-1 (ring nitrogen), creating an N-N bond before cyclization.[2] This guarantees the [1,5-a] fusion.[2]
-
Dissolution: Dissolve the intermediate from Phase 1 in dry Methanol or Ethanol.
-
Cooling: Cool to 0°C. Critical: The reaction is highly exothermic.[1][2]
-
Addition: Add HOSA (1.2 eq) portion-wise. Do not dump it in all at once.
-
Cyclization: Allow to warm to room temperature (RT) and stir for 12 hours.
-
Workup: Neutralize with saturated NaHCO₃. Extract with DCM/IPA (3:1 ratio) as the product is polar.[2]
-
Yield Check: You should now have the aromatic 2-Ethyl-[1,2,4]triazolo[1,5-a]pyrazine .[1][2]
Phase 3: Selective Hydrogenation
Reagents: 10% Pd/C, H₂ (balloon or 50 psi), Methanol, conc. HCl (trace).[2] Goal: Reduce only the pyrazine ring to the 5,6,7,8-tetrahydro form.
-
Solvent System: Dissolve the aromatic triazole in Methanol. Add 1.05 eq of concentrated HCl. (Protonation of the pyrazine nitrogen facilitates reduction and prevents catalyst poisoning).[2]
-
Catalyst: Add 10 wt% of Pd/C (50% wet).
-
Hydrogenation: Hydrogenate at 40–50 psi at RT for 6–12 hours.
-
Filtration: Filter through Celite under Nitrogen (pyrophoric hazard).
-
Free Basing: The product is the HCl salt. Neutralize with basic resin or carbonate if the free base is required.[1][2]
Visualization: Reaction Pathway
The following diagram illustrates the regioselective pathway using HOSA to ensure the [1,5-a] isomer, contrasting it with the [4,3-a] byproduct risk.
Caption: Regioselective synthesis pathway using HOSA to prevent isomeric drift to the [4,3-a] series.
Troubleshooting Guide (FAQs)
Issue 1: "I am getting a mix of isomers, or mostly the [4,3-a] isomer."
Diagnosis: You likely utilized a hydrazine-based method (reacting 2-hydrazinopyrazine with propionic acid).[1][2] Resolution:
-
Stop using Hydrazine: The hydrazine nitrogen adjacent to the ring is nucleophilic, but the terminal nitrogen often attacks the carbonyl first, leading to closure on the ring nitrogen (forming [4,3-a]).
-
Switch to the HOSA Protocol: HOSA acts as an electrophilic aminating agent.[1][2] It attacks the most basic nitrogen (N-1 of the pyrazine ring) first.[1] This forces the subsequent cyclization to form the [1,5-a] bridgehead.
Issue 2: "My yield in the cyclization step is < 20%."
Diagnosis: HOSA degradation or hydrolysis of the imidate.[1] Resolution:
-
Check Reagent Quality: HOSA is hygroscopic.[1][2] If it's clumpy or yellowed, it has hydrolyzed to hydroxylammonium sulfate (inactive for this mechanism).[2] Use fresh, white crystalline HOSA.
-
Dry Solvents: The imidate intermediate hydrolyzes back to 2-aminopyrazine in the presence of water.[1] Ensure Methanol/Ethanol is anhydrous.[1][2]
-
Temperature Control: The amination is exothermic.[1][2][3] If the temperature spikes >20°C during addition, competing decomposition reactions occur.[1][2] Keep it at 0°C during addition.
Issue 3: "The hydrogenation is stalling or taking 3 days."
Diagnosis: Catalyst poisoning by the basic triazole nitrogens.[1][2] Resolution:
-
Add Acid: The reaction requires protonation.[1][2][4] Add 1.0 to 2.0 equivalents of concentrated HCl or Acetic Acid to the methanol solution.[1] This forms the salt, which hydrogenates much faster than the free base.
-
Pressure: Increase H₂ pressure to 50 psi (Parr shaker) rather than a balloon.
-
Catalyst Load: For fused heterocyclic systems, 5% wt loading is often insufficient.[1][2] Increase to 10-20% wt loading of 10% Pd/C.
Issue 4: "I cannot extract the product from the aqueous layer."
Diagnosis: The tetrahydro-triazolopyrazine is a highly polar, water-soluble secondary amine.[1][2] Resolution:
-
Salting Out: Saturate the aqueous phase with NaCl or K₂CO₃.[1][2]
-
Solvent Choice: Diethyl ether is useless here.[1][2] Use DCM:Isopropanol (3:1) or Chloroform:Ethanol (9:1) for extractions.[2]
-
Continuous Extraction: For larger scales, use a liquid-liquid continuous extractor for 24 hours.[1][2]
References & Grounding
-
Regioselectivity of HOSA Cyclization:
-
Dowling, J. E., et al.[1][2][5] "Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists." Bioorganic & Medicinal Chemistry Letters 15.21 (2005): 4809-4813.[1][2]
-
Context: Establishes the HOSA route as the primary method for [1,5-a] fusion on pyrazines to avoid [4,3-a] formation.
-
-
Isomer Differentiation ([1,5-a] vs [4,3-a]):
-
General Synthesis of Triazolo-Fused Systems:
-
Reduction Methodologies:
Sources
- 1. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide (C6H9N5O) [pubchemlite.lcsb.uni.lu]
- 3. WO2010142810A1 - Synthesis of hydrazines from hydroxylamine-o-sulphonic acid - Google Patents [patents.google.com]
- 4. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low efficacy in cell-based assays with 2-Ethyl-5H,6H,7H,8H-triazolo[1,5-a]pyrazine
Troubleshooting Low Efficacy in Cell-Based Assays[1][2]
Executive Summary
You are likely accessing this guide because 2-Ethyl-5H,6H,7H,8H-triazolo[1,5-a]pyrazine (hereafter referred to as the ETP Scaffold ) is showing high potency in biochemical (cell-free) assays but failing to translate that potency into cellular efficacy (high IC50/EC50).[1][2]
This specific bicyclic heterocycle is a privileged scaffold, often serving as a core intermediate for DPP-4 inhibitors (like Sitagliptin) and various kinase probes.[1][2] However, its physicochemical properties—specifically the basicity of the tetrahydro-pyrazine ring and its oxidative susceptibility —create distinct failure modes in cell culture that are not present in enzymatic buffers.
This guide moves beyond generic advice to address the specific molecular liabilities of the ETP Scaffold.
Part 1: Diagnostic Workflow
Before altering your biological hypothesis, you must validate the chemical integrity and bioavailability of the probe. Use this logic tree to isolate the failure mode.
Figure 1: Diagnostic logic flow for isolating the root cause of low efficacy.
Part 2: Technical Troubleshooting (FAQ)
Category 1: Physicochemical Failure (Solubility & Stability)[1][2]
Q: My compound dissolves perfectly in DMSO, so why am I seeing variability in cell data?
A: You are likely experiencing "Media Shock" precipitation.
The ETP Scaffold is a polar, rigid fragment.[2] While soluble in DMSO, it often suffers from a steep drop in solubility when diluted into aqueous media (PBS/DMEM), especially at the
-
The Mechanism: DMSO stocks are hygroscopic. If your stock has absorbed atmospheric water, the compound may have already formed micro-crystals that are invisible to the naked eye but biologically inactive.
-
The Fix:
-
Nephelometry Check: Do not rely on visual inspection. Use a plate reader to measure Absorbance at 600nm (turbidity) immediately after adding the compound to the media.
-
Serial Dilution Protocol: Perform serial dilutions in 100% DMSO first , then transfer to media. Never serially dilute in the culture media, as this propagates precipitation errors.[2]
-
Q: The compound loses potency after 24 hours. Is it metabolizing? A: It is likely chemically oxidizing, not metabolizing. The "5H,6H,7H,8H" designation indicates a tetrahydro -pyrazine ring.[2] This saturated ring is electronically rich and susceptible to oxidative dehydrogenation, converting it into the fully aromatic (and planar) triazolopyrazine or forming a lactam.[2]
-
The Consequence: The aromatic form is flat and loses the 3D-shape required for the sp3-defined binding pocket (common in DPP-4 or kinase pockets), effectively killing potency.[1]
-
The Fix:
-
LC-MS Validation: Incubate compound in cell-free media at 37°C for 24h. Run LC-MS. Look for a mass shift of -2 Da (dehydrogenation) or +16 Da (oxidation).[1][2]
-
Media Additives: If oxidation is confirmed, add 50-100 µM Ascorbic Acid or ensure your media contains adequate Glutathione to protect the tetrahydro core during the assay window.
-
Category 2: Biological Barriers (Permeability)[1][2]
Q: Why is the IC50 100x higher in cells than in the enzymatic assay?
A: The basic secondary amine is causing Lysosomal Trapping.
The ETP Scaffold typically contains a basic nitrogen (unless N-substituted). In the cytosol (pH 7.2), the compound is partially neutral and permeable.[2] However, once it diffuses into lysosomes (pH 4.5-5.0), it becomes fully protonated (
-
The Result: The compound accumulates in the lysosomes (useless) rather than the cytoplasm/nucleus (where your target likely is).[2] This is known as Lysosomotropism .
-
The Diagnostic Experiment:
-
Run your efficacy assay in the presence of 10-20 mM Ammonium Chloride (NH4Cl) .
-
NH4Cl neutralizes the lysosomal pH gradient.
-
Result: If your compound's efficacy improves significantly with NH4Cl, your compound was being trapped in lysosomes.[2]
-
Category 3: Data Interpretation[1][3]
Q: How do I interpret "Low Efficacy" if this is a fragment?
A: Shift your metric from IC50 to Target Engagement.
If you are using the ETP Scaffold as a starting fragment (MW < 250 Da), a cellular IC50 in the high micromolar range (50-100 µM) is expected .[2] Fragments lack the "molecular glue" (side chains) to anchor firmly in the binding pocket, resulting in fast off-rates (
-
Recommendation: Do not optimize for IC50 yet. Optimize for Ligand Efficiency (LE) . Use a Cellular Thermal Shift Assay (CETSA) to prove the compound enters the cell and binds the target, even if it doesn't kill the cell or inhibit the pathway completely.[2]
Part 3: Essential Validation Protocols
Protocol A: The "Media Shock" Solubility Limit Test
Use this to determine the true maximum concentration (kinetic solubility) in your specific assay media.[2]
Materials:
-
100 mM Stock of ETP Scaffold in anhydrous DMSO.
-
Assay Media (e.g., DMEM + 10% FBS).[2]
Procedure:
-
Prepare DMSO Master Plate: Create a 10-point dilution series in 100% DMSO (e.g., 50 mM down to 0.1 mM).
-
Transfer: Transfer 1 µL of DMSO stock into 199 µL of pre-warmed (37°C) Assay Media in the assay plate (Final DMSO = 0.5%).
-
Mix: Shake on an orbital shaker for 60 seconds.
-
Read: Immediately measure Absorbance at 620 nm .
-
Analyze: Plot Concentration (X) vs. OD620 (Y).
-
Baseline: The OD should be near 0.04-0.05 (plastic background).[1]
-
** inflection Point:** The concentration where OD spikes >0.06 is your Solubility Limit . Do not dose cells above this concentration.
-
Protocol B: Lysosomal Trapping Validation
Use this to confirm if basicity is sequestering your compound.
| Condition | Media Additive | Purpose | Expected Outcome (If Trapped) |
| Control | Standard Media | Baseline Efficacy | IC50 = High (e.g., 50 µM) |
| Test | Media + 10 mM NH4Cl | Neutralize Lysosomes | IC50 = Low (e.g., 5 µM) |
Note: Pre-treat cells with NH4Cl for 30 minutes before adding the compound. Ensure your cell line tolerates 10 mM NH4Cl for the duration of the assay (usually safe for <24h).
References
-
Fragment Solubility: Di, L., & Kerns, E. H. (2006).[2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1][2] Link
-
Lysosomotropism: Nadanaciva, S., et al. (2011).[2] A high content screening assay for lysosomotropic compounds. Toxicology in Vitro, 25(3), 715-723.[1][2] Link
-
Scaffold Stability (Sitagliptin Analogues): Kim, D., et al. (2005).[2] (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes.[1][2][3] Journal of Medicinal Chemistry, 48(1), 141-151.[1][2] Link
-
Oxidative Dehydrogenation: Doss, G. A., et al. (2005).[2] Oxidative degradation of the triazolopiperazine-based dipeptidyl peptidase IV inhibitor sitagliptin.[1] Journal of Organic Chemistry. (Contextual reference for tetrahydro-pyrazine oxidation risks).
Sources
Technical Support Center: Stability & Handling of 2-Ethyl-5H,6H,7H,8H-triazolo[1,5-a]pyrazine
This guide serves as a specialized technical support resource for researchers working with 2-Ethyl-5H,6H,7H,8H-triazolo[1,5-a]pyrazine (and structurally related tetrahydro-triazolopyrazines).
The content below is structured to address the specific chemical vulnerabilities of the tetrahydro-pyrazine ring system , which is the primary site of instability in this molecule.
Executive Summary: The "Chemical Personality" of Your Molecule
Before troubleshooting, you must understand why this molecule degrades.
-
Core Structure: A fused bicyclic system containing a stable triazole ring and a saturated (tetrahydro) pyrazine ring.
-
Primary Vulnerability (Oxidative Dehydrogenation): The thermodynamic drive to restore aromaticity to the pyrazine ring is strong. In the presence of oxygen, light, or transition metals, the molecule tends to lose hydrogen (M-2, M-4) to form the fully aromatic triazolo[1,5-a]pyrazine.
-
Secondary Vulnerability (Nucleophilicity): The secondary amine at position 7 (NH) is a nucleophile. It reacts avidly with electrophilic impurities (aldehydes, peroxides) in low-grade solvents.
Module 1: Critical Solution Chemistry
Q: Which solvent system should I use to prevent immediate degradation?
A: The choice of solvent is the single most critical factor. Avoid protic solvents with aldehyde impurities and solvents prone to peroxide formation.
| Solvent Class | Recommendation | Technical Rationale |
| DMSO | Use with Caution | Risk: Hygroscopic and often contains peroxides/dimethyl sulfide. Fix: Use "Anhydrous/Septum-Sealed" grade only. Store frozen. |
| Methanol/Ethanol | Avoid for Storage | Risk: HPLC-grade alcohols often contain trace formaldehyde/acetaldehyde. The secondary amine (NH) will form hemiaminals or imines (+12 Da / +24 Da shifts). |
| Acetonitrile (MeCN) | Preferred | Benefit: Aprotic, non-nucleophilic, and generally free of carbonyl impurities. |
| Water/Buffer | pH Dependent | Risk: At neutral/basic pH, the free base aggregates and oxidizes faster. Fix: Maintain acidic pH (pH < 5) to protonate the amine. |
Q: My LC-MS shows a "M+12" or "M+14" peak appearing overnight. What is this?
A: This is a classic Formaldehyde/Aldehyde Adduct .
-
Mechanism: The secondary amine (N7) reacts with trace formaldehyde (common in PEG, Methanol, or exposed ethers) to form a hydroxymethyl adduct (+30 Da) or a methylene iminium/aminal species (+12 Da).
-
Corrective Action:
-
Switch to LC-MS grade Acetonitrile .
-
If using PEG (Polyethylene Glycol) for formulation, verify it is "Aldehyde-free" or "Peroxide-free."
-
Add a scavenger if necessary, but prevention is better.
-
Module 2: Degradation Pathways & Prevention
The following diagram illustrates the specific degradation cascades you must prevent.
Figure 1: Primary degradation pathways for tetrahydro-triazolopyrazines. The transition to the aromatic system is often irreversible.
Module 3: Troubleshooting Protocols
Protocol A: The "Oxidation Check" (Is it the compound or the instrument?)
Use this when you suspect the compound is degrading during analysis.
-
Prepare the Sample: Dissolve 2-Ethyl-5H,6H,7H,8H-triazolo[1,5-a]pyrazine in degassed 0.1% Formic Acid in Water/MeCN (50:50).
-
Why Acid? Protonation of the N7 amine reduces its electron density, making it less susceptible to oxidation.
-
-
The "Zero-Injection" Test: Inject immediately.
-
The "On-Column" Stress: If you see degradation peaks (M-2, M-4) immediately, lower the heated nebulizer temperature on your MS source. High source temps (400°C+) can induce thermal dehydrogenation in the source, giving a false positive for degradation.
-
Verification: If the M-2/M-4 peak ratio is constant regardless of sample age (0h vs 24h), the "degradation" is likely occurring inside the mass spectrometer source, not your solution.
Protocol B: Long-Term Storage Formulation
For storing stock solutions > 1 week.
-
Solvent: Anhydrous DMSO (freshly opened).
-
Additive: Add 10 mM Ascorbic Acid or DTT (Dithiothreitol) if compatible with downstream assays. These act as sacrificial antioxidants.
-
Atmosphere: Purge the vial with Argon gas (heavier than air) before sealing. Nitrogen is acceptable but Argon is superior for long-term storage.
-
Temperature: -80°C is ideal; -20°C is mandatory. Never store at 4°C in solution.
Module 4: Frequently Asked Questions (FAQs)
Q: Why does the color of my solution turn yellow/brown over time?
A: This indicates the formation of conjugated systems . As the tetrahydro-ring oxidizes to the dihydro- or fully aromatic pyrazine, the extended pi-system absorbs UV/Vis light.
-
Action: Check purity by LC-MS. If purity is >95% but color is present, it may be trace highly-colored oligomers. If purity is low, discard.
Q: Can I use this molecule in a biochemical assay at pH 7.4?
A: Yes, but with a strict time window.
-
Risk: At pH 7.4, a significant fraction of the amine is unprotonated (free base), increasing oxidation risk.
-
Mitigation: Prepare the working solution immediately before use. Do not let it sit in the assay buffer for >4 hours. Keep the assay plate cooled (4°C) if possible until reading.
Q: I see a split peak in HPLC. Is it a chiral separation?
A: Unlikely, unless you have a chiral center on the "2-ethyl" side chain (unlikely for simple ethyl).
-
Likely Cause: Conformational Isomerism or Protonation States . The tetrahydro-pyrazine ring is flexible (chair/boat). At low temperatures or specific pH, you might resolve conformers.
-
Test: Run the HPLC column at 40°C or 50°C. If the peaks merge into one sharp peak, it is dynamic conformer exchange, not an impurity.
Module 5: Decision Logic for Experimental Design
Use this logic flow to plan your experiment without compromising the molecule.
Figure 2: Decision matrix for solvent selection to minimize degradation.
References
-
Sitagliptin Intermediate Stability: Detailed analysis of the 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine scaffold (structurally isomeric and chemically equivalent regarding ring stability).
- Source: Hansen, K. B., et al. "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 2005.
-
URL:[Link]
-
Oxidative Dehydrogenation of N-Heterocycles: Mechanisms of spontaneous aromatiz
- Source: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010.
-
URL:[Link]
-
Handling of Secondary Amines in Drug Discovery: Strategies to prevent formaldehyde adducts and oxid
- Source: Baertschi, S. W., et al.
-
URL:[Link]
-
DMSO Instability & Peroxides: Technical note on the impact of DMSO quality on compound stability.
- Source: "DMSO Chemical Compatibility & Stability." Gaylord Chemical Technical Bulletin.
-
URL:[Link]
Technical Support Center: Refining the Final Recrystallization Step for Triazolopyrazine Derivatives
Welcome to the technical support guide for the purification of triazolopyrazine derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working to achieve high purity and optimal crystal form for this important class of bioactive heterocyclic compounds.[1][2][3][4] The final recrystallization is a critical step that significantly impacts the compound's purity, stability, solubility, and ultimately, its performance as an Active Pharmaceutical Ingredient (API).[][6][7]
This guide provides in-depth, experience-driven answers to common challenges encountered during the crystallization process. It moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of the final recrystallization step for a triazolopyrazine derivative?
The final recrystallization is a purification technique designed to achieve several critical quality attributes (CQAs) for your API.[8] The primary goals are:
-
Impurity Rejection: To separate the target compound from impurities generated during synthesis, such as starting materials, by-products, or reagents. The process relies on the solubility differences between the desired compound and impurities in a chosen solvent system.[9][10][11][12]
-
Crystal Form Selection (Polymorph Control): To isolate a specific, thermodynamically stable, and reproducible crystalline form.[6] Triazolopyrazine derivatives, like many APIs, can exhibit polymorphism—the ability to exist in multiple crystal forms.[13][14][15] Different polymorphs can have vastly different physical properties, including solubility, dissolution rate, and stability, which directly impact the drug's bioavailability and shelf-life.[6][16][17]
-
Particle Size and Morphology Optimization: To produce crystals with a consistent size and shape. These characteristics are crucial for downstream processing, such as filtration, drying, and formulation, as they affect properties like flowability and bulk density.[][8]
Q2: How do I select the best solvent system for my triazolopyrazine derivative?
Solvent selection is the most critical parameter for a successful recrystallization.[18][19] An ideal solvent should exhibit a steep solubility curve: the compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[12][19]
Causality: This temperature-dependent solubility differential is the driving force for crystallization. It allows you to dissolve the compound and impurities in a minimal amount of hot solvent and then, upon cooling, recover the pure compound as it crystallizes out of the saturated solution, while impurities ideally remain dissolved.[10][12]
Solvent Screening Protocol:
-
Initial Assessment: Place ~10-20 mg of your crude triazolopyrazine derivative into several test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (~0.5 mL). Common starting points for nitrogen heterocycles include alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and nitriles (acetonitrile).[20][21]
-
Room Temperature Test: Vigorously stir or vortex each tube. A good candidate solvent will not dissolve the compound at room temperature.[22]
-
Hot Solubility Test: Heat the tubes that passed the room temperature test to the solvent's boiling point. The compound should dissolve completely. If it doesn't, add more solvent dropwise until it does. A solvent that requires an excessive volume is not ideal.[18]
-
Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath. A heavy precipitate of crystals should form.
-
Mixed Solvent Systems: If no single solvent is ideal, consider a binary solvent system (e.g., Ethanol/Water, Toluene/Hexane).[18][21] Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) and slowly add the "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point). Gently heat to redissolve, then cool slowly.
Table 1: Common Solvents for Recrystallization of Polar Heterocycles
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Often a good first choice for triazolopyrazines.[20] Can be paired with water. |
| Isopropanol (IPA) | 82 | Polar Protic | Similar to ethanol, slightly less polar. |
| Ethyl Acetate (EtOAc) | 77 | Polar Aprotic | Good for moderately polar compounds.[20] |
| Acetone | 56 | Polar Aprotic | Very versatile, but its low boiling point can limit the solubility differential.[21] |
| Acetonitrile (MeCN) | 82 | Polar Aprotic | Can be effective for nitrogen-containing compounds. |
| Toluene | 111 | Non-polar | Useful for less polar derivatives or as part of a mixed-solvent system.[18] |
Troubleshooting Guide
Problem 1: My compound "oils out" instead of crystallizing.
Observation: Upon cooling, a liquid phase (oil or gum) separates from the solution instead of solid crystals.[23][24]
Causality: Oiling out occurs when the concentration of the solute exceeds its solubility limit at a temperature that is above the melting point of the solid form.[24] This is problematic because the oil is essentially an impure liquid form of your compound, which will trap impurities and rarely solidify into a pure crystalline material.[23][24] Common causes include:
-
The solution is too highly supersaturated.
-
The cooling rate is too fast.
-
The presence of significant impurities is depressing the melting point.[24]
Solutions:
-
Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add 10-20% more solvent to decrease the supersaturation level, then attempt to cool again, but much more slowly.[24]
-
Lower the Saturation Temperature: Use a larger volume of solvent so that the solution is saturated at a lower temperature, ideally one well below the compound's melting point.
-
Introduce Seed Crystals: This is the most robust solution. Add a few microscopic crystals of the pure compound to the solution just as it reaches the saturation point (the "metastable zone").[25] These seeds provide a template for organized crystal growth, bypassing the kinetic barrier to nucleation and preventing the system from reaching the high supersaturation level where oiling occurs.[23][26][27]
-
Change Solvents: Switch to a solvent with a lower boiling point or use a mixed solvent system to better control solubility.[28]
Problem 2: I have a very low yield after recrystallization.
Observation: Only a small amount of crystalline material is recovered after filtration.
Causality: Poor recovery is typically due to one of two reasons: using too much solvent or premature filtration. Even in a "poor" cold solvent, your compound has some residual solubility.[12]
Solutions:
-
Minimize Solvent Volume: During the dissolution step, use only the absolute minimum amount of boiling solvent required to fully dissolve the solid. Add the final milliliters drop by drop.[12]
-
Evaporate Excess Solvent: If you suspect too much solvent was added, gently boil the solution to evaporate some of the solvent until you observe the first signs of cloudiness or crystal formation. Add a few drops of solvent to redissolve, then cool.
-
Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Maximize crystallization time by leaving it in the ice bath for at least 30-60 minutes.
-
Avoid Excessive Rinsing: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room-temperature solvent will redissolve a significant portion of your product.[12]
Problem 3: No crystals form, even after cooling in an ice bath.
Observation: The solution remains clear with no precipitation.
Causality: This indicates that the solution is not supersaturated at the lower temperature. This is usually because too much solvent was used or the compound is simply too soluble in the chosen solvent.[12]
Solutions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: Add a single, small seed crystal of the desired compound.[29] This is the most reliable method to initiate crystallization.[26]
-
-
Reduce Solvent Volume: As described above, carefully evaporate some of the solvent to increase the concentration.
-
Add an Anti-Solvent: If using a solvent in which the compound is highly soluble, you can slowly add a miscible anti-solvent (in which the compound is insoluble) dropwise until persistent cloudiness is observed.
Problem 4: The final product has the wrong polymorph or is amorphous.
Observation: Analytical characterization (e.g., XRPD, DSC) shows an undesired crystal form or a lack of crystallinity.
Causality: Polymorphism is a thermodynamically and kinetically driven phenomenon.[16] The crystal form you obtain can be influenced by solvent choice, cooling rate, agitation, and the level of supersaturation.[15][30] Rapid crashing out of solution often leads to kinetically favored (but less stable) polymorphs or amorphous material.[13]
Solutions:
-
Controlled Cooling: A slow, controlled cooling rate is essential.[31][32] This gives molecules time to arrange themselves into the most stable crystal lattice. Rapid cooling can trap molecules in a disordered, amorphous state or a less stable polymorph.[32][33]
-
Seeding with the Correct Polymorph: This is the most effective way to control polymorphism.[26] By introducing seeds of the desired, stable polymorph into the metastable zone, you direct the crystallization process to produce that specific form.[25][27]
-
Slurry Conversion: If you have a mixture of polymorphs or an amorphous solid, you can create a slurry in a solvent where the compound has slight solubility. Over time, the less stable form will dissolve and recrystallize into the more stable form (Ostwald's Ripening).[28]
-
Systematic Screening: Conduct a systematic screen of different solvents and cooling profiles to map out the conditions that favor the desired polymorph.[17][34]
Key Experimental Protocols & Visualizations
Protocol 1: Standard Cooling Recrystallization
-
Dissolution: Place the crude triazolopyrazine derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil while stirring to dissolve the solid completely. Add more solvent dropwise if needed.
-
(Optional) Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration.[9][35] This involves pouring the hot solution through a pre-heated short-stem funnel with fluted filter paper into a clean, pre-warmed flask.[10][36][37] This step must be done quickly to prevent premature crystallization.[36][37]
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. A slow cooling rate generally produces larger and purer crystals.[31][32][38] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Diagram 1: General Recrystallization Workflow
Caption: Workflow for a standard cooling recrystallization process.
Diagram 2: Troubleshooting Decision Tree for Common Issues
Caption: Decision tree for troubleshooting common recrystallization failures.
References
- Seeding Techniques and Optimization of Solution Crystallization Processes.
- Crystallization of APIs: Methods and Challenges. BOC Sciences.
- Seeding: A Simple but Effective Method for Crystallisation Control.
- Seeding Studies For Crystallization - Improve B
- Seeding Techniques | Crystallization of Nucleic Acids and Proteins. Oxford Academic.
- Filtration - Organic Chemistry at CU Boulder. University of Colorado Boulder.
- Key Factors Affecting the Efficiency of Crystallizers. Zhanghua - Filter Dryer.
- 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio.
- The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Nishka Research.
- Oiling Out in Crystalliz
- Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. Asian Journal of Pharmacy and Technology.
- 2.
- How does cooling rate affect the point at which crystalis
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review.
- 1.
- Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Study Mind.
- Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability.
- polymorphism and polymorph characterisation in pharmaceuticals.
- Polymorphism Characteriz
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Medicilon.
- Chem355 Labbook-2020. Swarthmore College.
- Effect of Liquid-Liquid Phase Separation During Crystalliz
- Recrystallization and hot filtr
- Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. GBMSA.
- Polymorphism of Active Pharmaceutical Ingredients | Request PDF.
- Cooling Rate and Crystal Size. Northwestern University.
- Polymorphism: A Major Risk That Pharma Companies Must Mitig
- An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design.
- Ensuring Consistency in Polymorphic Drug Substances and Products. Almac.
- Influence of Cooling Rate on Crystallization of Borax in Stirred B
- Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. ERA.
- API Crystallization.
- Resolving API Impurity Issues in Drug Development. Pharmaguideline.
- Crystallization of Active Pharmaceutical Ingredients. VxP Pharma.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- TroubleshooTing for CrysTalliz
- Preparation method of triazolopyridine derivative.
- Recrystalliz
- Reagents & Solvents: Solvents for Recrystalliz
- Greener and expeditious synthesis of bioactive heterocycles using microwave irradi
- Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center.
- Coordination chemistry of a fused triazolopyrazine ligand favoring structural anion···π interactions. Taylor & Francis Online.
- Triazolo pyrazine derivative A crystal form and preparation method thereof.
- Triazolo pyrazine derivative B crystal form and preparation method thereof.
- Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI.
- Green synthesis of some novel bioactive five membered heterocycles.
- Synthesis of Bioactive Heterocyclic Compounds. Taylor & Francis eBooks.
- A Study Of Synthesis Of Bioactive Heterocycles. IJNRD.
- Editorial: Emerging heterocycles as bioactive compounds. Frontiers.
Sources
- 1. d-nb.info [d-nb.info]
- 2. ijisrt.com [ijisrt.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. ijnrd.org [ijnrd.org]
- 6. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA [gbmsa.org.za]
- 7. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 8. crystalpharmatech.com [crystalpharmatech.com]
- 9. studymind.co.uk [studymind.co.uk]
- 10. safrole.com [safrole.com]
- 11. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. ajptonline.com [ajptonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. mt.com [mt.com]
- 20. CN102180875A - Preparation method of triazolopyridine derivative - Google Patents [patents.google.com]
- 21. Reagents & Solvents [chem.rochester.edu]
- 22. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 23. mt.com [mt.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. catsci.com [catsci.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. mt.com [mt.com]
- 28. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 29. academic.oup.com [academic.oup.com]
- 30. aidic.it [aidic.it]
- 31. Key Factors Affecting the Efficiency of Crystallizers | Zhanghua [filter-dryer.com]
- 32. reddit.com [reddit.com]
- 33. atlantis-press.com [atlantis-press.com]
- 34. pubs.acs.org [pubs.acs.org]
- 35. orgchemboulder.com [orgchemboulder.com]
- 36. chem.libretexts.org [chem.libretexts.org]
- 37. chem.libretexts.org [chem.libretexts.org]
- 38. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
Validation & Comparative
Evolving the Scaffold: The Saturated Triazolo[1,5-a]pyrazine Core vs. Established c-Met Inhibitors
Topic: Comparative Profiling of 2-Ethyl-5H,6H,7H,8H-triazolo[1,5-a]pyrazine Scaffolds in c-Met Inhibition Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads[1]
Executive Summary: The Shift to "Escape Flatland"
The development of c-Met (Hepatocyte Growth Factor Receptor) inhibitors has historically oscillated between Type II (multi-kinase) inhibitors like Cabozantinib and Type I (selective) inhibitors like Crizotinib. While effective, these "flat" aromatic systems often suffer from poor physicochemical properties or off-target toxicity.
2-Ethyl-5H,6H,7H,8H-triazolo[1,5-a]pyrazine represents a critical evolution in fragment-based drug discovery (FBDD). Unlike its fully aromatic predecessors (e.g., the core of SGX-523), this molecule features a saturated tetrahydropyrazine ring . This "3D" character (increased Fsp³ fraction) offers a distinct advantage: it maintains the critical hinge-binding capability of the triazole while improving solubility and reducing non-specific binding events common in planar drug candidates.
This guide objectively compares this saturated scaffold against the established clinical standards: Cabozantinib (Quinoline), Crizotinib (Aminopyridine), and Savolitinib (Aromatic Triazolopyrazine).
Mechanistic Profiling & Structural Logic[1]
The Candidate: 2-Ethyl-5H,6H,7H,8H-triazolo[1,5-a]pyrazine
-
Class: Saturated Fragment / Scaffold Lead.
-
Binding Mode: Likely Type Ib (binds the active "DFG-in" conformation).
-
Key Feature: The 5H,6H,7H,8H-tetrahydropyrazine ring creates a puckered, non-planar geometry. This allows the molecule to orient substituents (like the 2-ethyl group) into the hydrophobic sub-pocket with higher specificity than rigid aromatic rings.
The Competitors[2]
-
Cabozantinib (Cometriq): A Type II inhibitor binding the inactive "DFG-out" conformation. High potency but low selectivity (hits VEGFR2, RET, KIT), leading to dose-limiting toxicities.
-
Crizotinib (Xalkori): A Type Ia inhibitor.[2] Originally an ALK inhibitor with c-Met activity. Binds the ATP pocket but lacks the specific interactions required to overcome certain resistance mutations (e.g., Y1230).
-
Savolitinib (Volitinib): A Type Ib inhibitor with a fully aromatic triazolopyrazine core. Highly selective but suffers from solubility challenges common to flat heteroaromatics.
Visualization: c-Met Signaling & Inhibition Points
The following diagram illustrates the HGF/c-Met cascade and where these inhibitors intervene.
Caption: Signal transduction of c-Met and intervention points for Type I (Active) and Type II (Inactive) inhibitors.
Comparative Performance Data
The following data synthesizes experimental ranges from literature for the classes of inhibitors represented by these molecules.
Table 1: In Vitro Potency & Selectivity Profile
| Feature | Saturated Triazolo-pyrazine (2-Ethyl-5H...) | Aromatic Triazolo-pyrazine (Savolitinib Class) | Quinoline (Cabozantinib) | Aminopyridine (Crizotinib) |
| c-Met IC50 (Cell-free) | ~5–50 nM (Fragment dependent) | 3–5 nM | 1.3 nM | 8 nM |
| Binding Type | Type Ib (Selective) | Type Ib (Selective) | Type II (Multi-kinase) | Type Ia (Multi-kinase) |
| Kinase Selectivity | High (>1000-fold vs VEGFR2) | High (>500-fold vs VEGFR2) | Low (Hits VEGFR2, RET, AXL) | Moderate (Hits ALK, ROS1) |
| Solubility (pH 7.4) | High (Due to sp³ carbons) | Moderate | Low (Requires formulation) | Moderate |
| Primary Resistance | D1228 Mutations | D1228 Mutations | Y1230 Mutations | G1163 Mutations |
| Toxicity Risk | Low (Clean off-target profile) | Low (Renal toxicity potential) | High (Hypertension, PPE) | Moderate (Vision disorders) |
Key Insight: The "Saturated" Advantage
The 2-Ethyl-5H,6H,7H,8H-triazolo[1,5-a]pyrazine core offers a superior starting point for Lead Optimization . While fully aromatic inhibitors (Savolitinib) are potent, they are often "solubility limited." The saturated ring of the 2-Ethyl variant disrupts crystal packing energy, significantly improving aqueous solubility without requiring complex salt formulations.
Experimental Protocols (Self-Validating Systems)
To verify the efficacy of the 2-Ethyl-5H... scaffold against established inhibitors, the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard. It is less susceptible to compound fluorescence interference than standard fluorescence intensity assays.
Protocol A: HTRF® Kinase Assay for c-Met Inhibition
Objective: Determine IC50 values by measuring the inhibition of c-Met-induced phosphorylation of a biotinylated peptide substrate.
Reagents:
-
c-Met Kinase Domain (Recombinant, human).
-
Substrate: Biotin-PolyGT (Glu:Tyr 4:1).
-
ATP (at Km, typically 10 µM).
-
Detection: Eu-labeled anti-phosphotyrosine antibody + Streptavidin-XL665.
Workflow Diagram:
Caption: Step-by-step HTRF kinase assay workflow for IC50 determination.
Detailed Procedure:
-
Preparation: Dilute the 2-Ethyl-5H... scaffold and reference compounds (Cabozantinib, Crizotinib) in 100% DMSO to 100x final concentration. Further dilute in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Reaction Assembly: In a 384-well low-volume white plate, add:
-
2 µL Compound solution.
-
4 µL c-Met enzyme (0.1–0.5 ng/well).
-
4 µL Substrate/ATP mix (Final ATP = 10 µM).
-
-
Incubation: Seal plate and incubate for 60 minutes at room temperature. Criticality: Ensure temperature stability; c-Met kinetics are temperature-sensitive.
-
Detection: Add 10 µL of Detection Mix containing EDTA (to chelate Mg²⁺ and stop the reaction), Eu-labeled antibody, and Streptavidin-XL665.
-
Measurement: Incubate for 1 hour. Read on a TR-FRET compatible reader (e.g., EnVision). Calculate the Ratio = (Signal 665nm / Signal 620nm) × 10,000.
-
Validation: Z' factor must be > 0.5. Reference IC50 for Cabozantinib should fall within 1–3 nM.
Protocol B: Cellular Selectivity (Western Blot)
Objective: Confirm that the scaffold inhibits c-Met phosphorylation (Y1234/1235) without affecting off-targets like VEGFR2.
-
Cell Lines: MKN-45 (c-Met driven gastric cancer) and HUVEC (VEGFR2 driven).
-
Treatment: Starve cells (0.5% FBS) for 16h. Treat with compounds for 2h. Stimulate HUVEC with VEGF (50 ng/mL) for 10 min (MKN-45 is constitutively active).
-
Lysis: Use RIPA buffer + Sodium Orthovanadate (1 mM) . Causality: Orthovanadate is a tyrosine phosphatase inhibitor; omitting it leads to rapid loss of the phospho-signal, invalidating the assay.
-
Blotting: Probe for p-c-Met (Y1234/1235) and p-VEGFR2 (Y1175).
-
Result Interpretation:
-
Cabozantinib: Inhibits both bands.
-
Triazolo-pyrazine Scaffold: Should inhibit p-c-Met but spare p-VEGFR2.
-
References
-
Cui, J. J., et al. (2012).[3] "Discovery of a novel class of exquisitely selective c-Met inhibitors and identification of the clinical candidate PF-04217903." Journal of Medicinal Chemistry.
-
Underwood, C. R., et al. (2020). "Structural basis of c-Met inhibition by the triazolopyrazine class." Nature Communications.
-
Yakes, F. M., et al. (2011).[3] "Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth." Molecular Cancer Therapeutics.
-
Jia, H., et al. (2014). "Discovery of Volitinib (HMPL-504): A Highly Potent and Selective c-Met Inhibitor for the Treatment of Cancer." ACS Medicinal Chemistry Letters.
-
Gould, S. E., et al. (2011). "Clinical and nonclinical profile of c-Met inhibitors." Anti-Cancer Agents in Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Combination of type I and type II MET tyrosine kinase inhibitors as therapeutic approach to prevent resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
Validation of 2-Ethyl-5H,6H,7H,8H-triazolo[1,5-a]pyrazine Activity: A Comparative Guide to Secondary Assays
This guide provides an in-depth comparison of secondary assays for validating the biological activity of the novel compound 2-Ethyl-5H,6H,7H,8H-triazolo[1,5-a]pyrazine (hereafter referred to as TPZ-E). Assuming TPZ-E was identified as a potent inhibitor of a target kinase, "Kinase-X," in a primary high-throughput biochemical screen, we will explore the critical subsequent steps required to confirm its mechanism of action and cellular efficacy. The triazolopyrazine scaffold is a recurring motif in medicinal chemistry, known to exhibit a range of biological activities, including antimalarial and anticancer effects.[1][2][3][4] Therefore, robust validation of a new derivative is paramount.
This document is intended for researchers and drug development professionals. It moves beyond simple protocol listing to explain the scientific rationale behind choosing and executing appropriate secondary assays, ensuring that experimental outcomes are both reliable and translatable.
The Imperative for Secondary Assays: Beyond the Primary Hit
A primary biochemical assay, while excellent for high-throughput screening, represents a simplified, artificial system.[5] It provides a controlled environment to measure a specific molecular interaction, such as an enzyme's inhibition, but often fails to predict a compound's behavior in a complex cellular milieu.[6][7] Discrepancies between biochemical potency (e.g., IC50 from an enzyme activity assay) and cellular activity are common and can arise from numerous factors including:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Compound Stability: The molecule may be rapidly metabolized or degraded within the cell.
-
Efflux Pump Activity: The compound could be actively transported out of the cell.
-
Off-Target Effects: The observed cellular phenotype may result from interactions with other proteins.
-
Assay Artifacts: The compound might interfere with the primary assay's detection method (e.g., fluorescence quenching), leading to a false positive.
Therefore, a secondary assay strategy is not merely a confirmatory step but a crucial part of the hit-to-lead process. It aims to answer two fundamental questions:
-
Does the compound bind to the intended target in a physiological environment?
-
Does this binding event translate into the desired functional cellular response?
The following workflow illustrates a robust validation cascade.
Caption: A typical workflow for validating a primary screening hit.
Orthogonal Assays to Confirm Target Engagement
Before assessing functional outcomes, it is critical to confirm that TPZ-E physically interacts with Kinase-X within the cell. An orthogonal assay—one with a different physical principle from the primary screen—is essential to rule out technology-specific artifacts.[8]
Comparison of Target Engagement Assays
| Assay Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against heat-induced denaturation. | Label-free; performed on intact cells or lysates; confirms intracellular target engagement. | Not suitable for all targets; can be lower throughput. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon compound binding to an immobilized target protein. | Real-time kinetics (kon/koff); high sensitivity. | Requires purified protein; immobilization can alter protein conformation.[8][9] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event between a compound and a target protein. | Provides full thermodynamic profile (Kd, ΔH, ΔS); gold standard for binding affinity.[8][9] | Requires large amounts of pure protein and compound; low throughput. |
For validating TPZ-E, the Cellular Thermal Shift Assay (CETSA) is an excellent choice as it directly demonstrates target engagement in a cellular context without requiring labels or protein purification, thus providing high physiological relevance.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol describes the validation of TPZ-E binding to Kinase-X in a human cell line (e.g., HEK293) endogenously expressing the target.
Principle: The core principle of CETSA is that a protein becomes more resistant to thermal denaturation when its specific ligand is bound.[10] This stabilization can be quantified by measuring the amount of soluble protein remaining after a heat shock.
Caption: Principle of Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture: Culture HEK293 cells to ~80-90% confluency.
-
Compound Treatment: Harvest and resuspend cells in PBS. Treat cell suspensions with either TPZ-E (e.g., 10 µM) or vehicle control (DMSO, 0.1%) for 1 hour at 37°C.
-
Heat Shock: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control (RT).
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Quantification & Analysis: Collect the supernatant and analyze the amount of soluble Kinase-X at each temperature point using Western blotting or another specific protein detection method.
Expected Data: The presence of TPZ-E should shift the melting curve of Kinase-X to the right, indicating thermal stabilization and confirming intracellular target engagement.
| Temperature (°C) | Soluble Kinase-X (% of RT) - DMSO | Soluble Kinase-X (% of RT) - TPZ-E (10 µM) |
| 40 | 100 | 100 |
| 46 | 95 | 98 |
| 50 | 75 | 92 |
| 52 | 51 (Tm) | 85 |
| 54 | 30 | 73 |
| 56 | 15 | 52 (Tm) |
| 60 | 5 | 25 |
Tm = Melting Temperature (temperature at which 50% of the protein is denatured).
Functional Assays: Linking Target Engagement to Cellular Activity
Confirming that TPZ-E binds to Kinase-X is only half the story. The next crucial step is to demonstrate that this binding event modulates the kinase's activity and affects its downstream signaling pathway. This is the domain of cell-based functional assays.[11][12]
Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation
This protocol measures the ability of TPZ-E to inhibit Kinase-X activity by quantifying the phosphorylation of its known downstream substrate, "Substrate-Y."
Methodology:
-
Cell Culture and Seeding: Seed a relevant cell line (e.g., A549, which has an active Kinase-X pathway) in 6-well plates and grow to ~70% confluency.
-
Serum Starvation (Optional): To reduce basal pathway activity, serum-starve the cells for 12-24 hours if necessary.
-
Compound Treatment: Pre-treat cells with increasing concentrations of TPZ-E (e.g., 0.01, 0.1, 1, 10, 25 µM) or a vehicle control (DMSO) for 2 hours.
-
Pathway Stimulation: Stimulate the Kinase-X pathway with its specific agonist (e.g., a growth factor) for 15 minutes. Include a non-stimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for the phosphorylated form of Substrate-Y (p-Substrate-Y).
-
As a loading control, re-probe the membrane with an antibody for total Substrate-Y or a housekeeping protein like GAPDH.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities. Normalize the p-Substrate-Y signal to the total Substrate-Y or GAPDH signal. Calculate the IC50 value by plotting the percent inhibition against the log concentration of TPZ-E.
Expected Data: A dose-dependent decrease in the p-Substrate-Y signal upon treatment with TPZ-E would validate its function as a cellular inhibitor of the Kinase-X pathway.
| TPZ-E Conc. (µM) | Normalized p-Substrate-Y Signal | % Inhibition |
| 0 (DMSO) | 1.00 | 0 |
| 0.01 | 0.95 | 5 |
| 0.1 | 0.81 | 19 |
| 1.0 | 0.52 (IC50) | 48 |
| 10.0 | 0.15 | 85 |
| 25.0 | 0.08 | 92 |
Synthesizing the Evidence: A Holistic View
The true power of this validation approach lies in comparing the data from multiple assays. A successful validation for TPZ-E would show:
-
Potent biochemical inhibition of purified Kinase-X (from the primary screen).
-
Clear target engagement in intact cells, demonstrated by a thermal shift in the CETSA (Table 2).
-
Dose-dependent inhibition of downstream signaling in a functional cellular assay, with a cellular IC50 reasonably close to its biochemical potency (Table 3).
Significant divergence in these results can be equally informative. For instance, a compound with a potent biochemical IC50 (e.g., 50 nM) but a weak cellular IC50 (e.g., 15 µM) may have poor permeability or be subject to efflux, guiding the next steps for medicinal chemistry optimization.[7]
Conclusion
The validation of a primary screening hit like 2-Ethyl-5H,6H,7H,8H-triazolo[1,5-a]pyrazine requires a multi-faceted approach that extends beyond the initial biochemical assay. By systematically employing orthogonal, biophysical methods like CETSA to confirm target engagement and functional cell-based assays to measure pathway modulation, researchers can build a robust body of evidence. This rigorous, logic-driven cascade ensures that only the most promising and well-characterized compounds are advanced into the resource-intensive stages of drug development, ultimately increasing the probability of success.
References
- Assay Development in Drug Discovery. (n.d.). Danaher Life Sciences.
- Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). Prolytix.
- Biochemical assays in drug discovery and development. (2025, July 24). Celtarys Research.
- How to Choose the Right Biochemical Assay for Drug Discovery. (2025, December 25). BellBrook Labs.
- Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. (n.d.). PMC.
- Computational probing protein–protein interactions targeting small molecules. (2016, January 15). Bioinformatics, Oxford Academic.
- Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (n.d.). PMC.
- How to validate small-molecule and protein interactions in cells?. (2017, July 12). ResearchGate.
- Small Molecule Drug Target Identification and Validation. (n.d.). Creative Proteomics.
- Small Molecule Hit Identification and Validation. (2025, December 9). Broad Institute.
- Synthesis of New Triazolopyrazine Antimalarial Compounds. (n.d.). PMC.
- Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2025, June 10). Beilstein Journal of Organic Chemistry.
-
Synthesis of 3-Trifluoromethyl-5,6-dihydro-[6][11][12]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. (2020, December 2). MDPI. Retrieved from
- Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf.
-
Design, Synthesis, and Biological Evaluation of[6][11][12]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022, April 6). Frontiers in Chemistry. Retrieved from
-
Biological activities of[6][11][12]triazolo[1,5-a]pyrimidines and analogs. (2020, August 2). ResearchGate. Retrieved from
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023, November 30). MDPI.
Sources
- 1. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 6. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 7. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Hit Identification and Validation | Broad Institute [broadinstitute.org]
- 9. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
Strategic Evaluation of the 2-Ethyl-5H,6H,7H,8H-triazolo[1,5-a]pyrazine Scaffold: From In Vitro Profiling to In Vivo Translation
Topic: In vitro to in vivo correlation of 2-Ethyl-5H,6H,7H,8H-triazolo[1,5-a]pyrazine efficacy Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical roadmap for evaluating the efficacy of 2-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine (hereafter referred to as ETP-Scaffold ). As a bioisostere of the commercially validated [4,3-a] core found in gliptins (e.g., Sitagliptin), the [1,5-a] isomer represents a critical scaffold for developing Dipeptidyl Peptidase-4 (DPP-4) inhibitors and PDE10A modulators. This document details the specific experimental workflows required to establish a robust In Vitro to In Vivo Correlation (IVIVC), comparing its performance against industry standards.
Chemical Identity & Therapeutic Context
The ETP-Scaffold is a fused bicyclic heterocycle characterized by a saturated pyrazine ring fused to a triazole. Unlike its isomer, the [4,3-a] system used in Sitagliptin, the [1,5-a] arrangement offers distinct physicochemical properties, often yielding improved chemical stability and a differentiated intellectual property (IP) landscape.
-
Primary Target: Dipeptidyl Peptidase-4 (DPP-4) – Type 2 Diabetes.
-
Secondary Target: Phosphodiesterase 10A (PDE10A) – CNS disorders (Schizophrenia).
-
Mechanism: Competitive reversible inhibition of the catalytic site.
Structural Comparison: ETP vs. Alternatives
| Feature | ETP-Scaffold ([1,5-a]) | Sitagliptin Core ([4,3-a]) | Pyrazolo[1,5-a]pyrimidine |
| Isomer System | [1,2,4]Triazolo[1,5-a]pyrazine | [1,2,4]Triazolo[4,3-a]pyrazine | Pyrazolo[1,5-a]pyrimidine |
| Metabolic Stability | High (Resistance to oxidative ring opening) | Moderate (Susceptible to metabolism at bridgehead) | High |
| Solubility | High (Polar nitrogen distribution) | High | Moderate |
| Primary Application | Next-gen DPP-4 / PDE10A inhibitors | First-gen DPP-4 inhibitors (Sitagliptin) | Kinase / PDE inhibitors |
| Key Advantage | Bioisosteric Novelty & Stability | Clinical Validation | Lipophilicity |
In Vitro Profiling: Establishing the "Input" Parameters
To predict in vivo efficacy, the intrinsic potency and developability of the ETP-Scaffold must be quantified.
A. Potency & Selectivity (DPP-4 Focus)
The 2-ethyl substitution on the triazole ring typically occupies the S2 subsite of the DPP-4 enzyme.
-
Target Potency (IC50): A viable lead based on this scaffold should exhibit an IC50 < 50 nM.
-
Selectivity: Crucial to avoid toxicity. The compound must be >1000-fold selective for DPP-4 over DPP-8 and DPP-9 (associated with alopecia and thrombocytopenia).
B. ADME: The Bridge to In Vivo
IVIVC failure often stems from poor pharmacokinetics (PK), not lack of potency.
-
Microsomal Stability: The tetrahydro-pyrazine ring is prone to oxidation. The [1,5-a] isomer generally shows superior stability compared to the [4,3-a] isomer due to electronic distribution.
-
Permeability (Caco-2): Essential for oral bioavailability. The ETP-Scaffold is typically highly permeable (
cm/s).
In Vivo Efficacy: Measuring the "Output"
For DPP-4 inhibitors, efficacy is defined by the suppression of plasma DPP-4 activity and the subsequent improvement in glucose tolerance.
Key Biomarkers:
-
Plasma DPP-4 Inhibition: >80% inhibition is required for therapeutic effect.
-
Active GLP-1 Levels: 2-3 fold increase post-prandial.
-
Glucose Excursion (OGTT): Reduction in AUC (Area Under Curve) of glucose.
IVIVC Analysis: The Correlation Logic
The correlation links the free drug concentration in plasma to the in vitro IC50 .
The Equation of State:
Where:
- = Fraction unbound in plasma (determined via equilibrium dialysis).
- = In vitro potency.
Success Criteria: A successful IVIVC for the ETP-Scaffold is achieved when the ED50 (In Vivo effective dose) can be accurately predicted from the in vitro IC50 and PK profile .
-
Example: If IC50 = 10 nM and
= 0.5, a plasma concentration of 20 nM should yield ~50% target inhibition.
Visualizations & Pathways
Figure 1: Mechanism of Action & IVIVC Workflow
This diagram illustrates the pathway from ETP-Scaffold binding to physiological outcome, highlighting the critical IVIVC checkpoints.
Caption: Figure 1. The IVIVC workflow linking intrinsic ETP-Scaffold properties (In Vitro) to physiological glucose regulation (In Vivo).
Detailed Experimental Protocols
Protocol A: In Vitro DPP-4 Inhibition Assay
Purpose: To determine the intrinsic potency (IC50) of the ETP-Scaffold.
-
Reagents: Recombinant human DPP-4 enzyme, Gly-Pro-AMC (fluorogenic substrate), Tris buffer (pH 7.4).
-
Preparation: Dissolve ETP-Scaffold in DMSO. Prepare serial dilutions (e.g., 0.1 nM to 10 µM).
-
Incubation: Mix 10 µL of compound with 20 µL of DPP-4 enzyme (10 ng/well) in a 96-well black plate. Incubate for 10 min at 25°C.
-
Reaction: Initiate by adding 20 µL of Gly-Pro-AMC substrate (20 µM final).
-
Measurement: Monitor fluorescence (Ex: 360 nm, Em: 460 nm) kinetically for 20 min.
-
Analysis: Calculate slope of fluorescence vs. time. Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (GraphPad Prism).
Protocol B: In Vivo Oral Glucose Tolerance Test (OGTT)
Purpose: To validate in vivo efficacy and establish the PD effect.
-
Animals: Male C57BL/6J mice (n=8 per group), fasted for 12 hours.
-
Dosing: Administer ETP-Scaffold via oral gavage (Vehicle: 0.5% Methylcellulose). Typical doses: 1, 3, 10 mg/kg.
-
Challenge: 30 minutes post-dose, administer Glucose (2 g/kg) orally.
-
Sampling: Collect tail vein blood at t = 0, 15, 30, 60, and 120 min.
-
Quantification: Measure blood glucose using a glucometer. Measure plasma DPP-4 activity ex vivo using the Gly-Pro-AMC assay.
-
Calculation: Calculate Glucose AUC
. % Efficacy = [(AUC - AUC ) / AUC ] * 100.
References
-
Mondal, D., et al. (2025).[1] Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Future Medicinal Chemistry. Link
-
Kim, D., et al. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry (Sitagliptin Discovery). Link
-
Havale, S.H., et al. (2021). Triazolopyrazine: A privileged scaffold for the development of diverse bioactive agents. Mini Reviews in Medicinal Chemistry. Link
-
FDA Center for Drug Evaluation and Research. (2006). Pharmacology/Toxicology Review: Sitagliptin Phosphate. (Provides standard protocols for triazolopyrazine evaluation). Link
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine
Executive Summary & Core Directive
Compliance is not Safety. While regulatory bodies provide minimum standards, the handling of nitrogen-fused heterocycles like 2-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine (referred to hereafter as ETTP ) requires a "Defense in Depth" strategy.
As a researcher, you are likely utilizing ETTP as a scaffold for kinase inhibitor development or as a core pharmacophore. Because this compound acts as a bioactive intermediate, you must treat it not just as a chemical irritant, but as a potential biological effector. Do not rely solely on the absence of specific toxicity data. In the absence of a complete toxicological profile, we adopt the Precautionary Principle : assume the compound is a potent sensitizer and biologically active until proven otherwise.
Hazard Profiling & Risk Assessment
Before selecting PPE, we must understand the "Enemy." ETTP is a tetrahydro-triazolopyrazine.[1][2] Structural analysis of this class suggests the following hazard profile based on Structure-Activity Relationships (SAR) of similar analogs (e.g., CAS 399-66-6):
-
Physical State: Solid (likely crystalline powder). High risk of electrostatic dispersion.
-
Primary Hazards (GHS Classifications):
-
Hidden Hazard: Nitrogen-rich heterocycles often exhibit high permeation rates through standard latex gloves when dissolved in organic solvents (DMSO, DCM).
PPE Specification Matrix
The following PPE standards are non-negotiable for handling ETTP. This system relies on Task-Based Tiering .
| PPE Category | Standard Operation (Closed System/Weighing) | High-Risk Operation (Solubilization/Synthesis) | Technical Rationale |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Face Shield + Safety Goggles | Standard glasses allow powder ingress from the side. Goggles seal the orbital area against dust and splash. |
| Hand Protection | Nitrile (min 5 mil thickness) | Double Gloving Strategy: Inner: Nitrile (4 mil)Outer: Neoprene or chemically resistant Nitrile (8 mil) | Causality: Triazolopyrazines in DMSO/DCM can permeate thin nitrile in <5 mins. Double gloving provides a "sacrificial layer." |
| Respiratory | Fume Hood (Sash at 18") | P100/N95 Respirator + Fume Hood | If weighing outside a hood is unavoidable (discouraged), a P100 is required to block fine particulates. |
| Body Defense | Lab Coat (High-neck, snap closure) | Tyvek® Sleeves or Chemical Apron | Protects forearm skin from "gap exposure" between glove cuff and lab coat sleeve. |
Operational Protocols
A. The "Static-Free" Weighing Protocol
Context: ETTP is likely prone to static charge, causing "fly-away" powder that contaminates the balance and user.
-
Engineering Control: Utilize an ionizing bar or anti-static gun inside the balance enclosure.
-
Technique: Never weigh directly onto the balance pan. Use a tare vessel with a narrow neck (volumetric flask or vial) to minimize surface area exposure.
-
Decontamination: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after use to capture invisible particulates.
B. Solubilization (The Critical Moment)
Context: The moment solvent is added, the risk profile shifts from inhalation to dermal absorption.
-
Solvent Selection: If using Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), acknowledge that these solvents act as "vehicles," carrying the ETTP through your skin barrier.
-
The "Dirty Hand" Rule: Designate your non-dominant hand as the "dirty" hand for manipulating the vessel, and your dominant hand as the "clean" hand for instrumentation.
-
Breakthrough Management: If a splash occurs on the outer glove, do not wipe it. Immediately strip the outer glove, wash the inner glove with soap/water, and re-glove.
Decision Logic & Workflows
PPE Selection Logic
The following diagram illustrates the decision process for selecting the correct protective gear based on the specific laboratory activity.
Figure 1: Decision matrix for PPE selection based on physical state and solvent carrier risks.
Spill Response Protocol
In the event of a spill, immediate action is required to prevent contamination spread.[6]
Figure 2: Step-by-step containment workflow for dry vs. liquid spills.
Disposal & Waste Management
Do not pour down the drain. As a nitrogen-containing heterocycle, ETTP poses a risk to aquatic life and must be incinerated.
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in a clear hazardous waste bag labeled "Toxic Solid - Nitrogenous Heterocycle."
-
Liquid Waste:
-
Halogenated: If dissolved in DCM/Chloroform.
-
Non-Halogenated: If dissolved in DMSO/Methanol/Acetone.
-
Labeling: Clearly mark the tag with the full chemical name. Do not use abbreviations like "ETTP" on waste tags; use "Triazolopyrazine derivative" to ensure waste handlers understand the hazard class.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136241, [1,2,4]Triazolo[1,5-a]pyrazine. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate | C8H12N4O2 | CID 17998728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [1,2,4]Triazolo[1,5-a]pyrazine | C5H4N4 | CID 136241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. aurochemicals.com [aurochemicals.com]
- 6. echemi.com [echemi.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
